Biphenyl-2-carboxamidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-phenylbenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,(H3,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUYLGUBVHEHEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175692-06-5 | |
| Record name | [1,1′-Biphenyl]-2-carboximidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175692-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthetic Methodologies and Chemical Transformations of Biphenyl 2 Carboxamidine and Analogues
Conventional Synthetic Approaches for Biphenyl-2-carboxamide Derivatives
Conventional methods are foundational in organic synthesis and provide reliable pathways to biphenyl-2-carboxamide derivatives, which are often direct precursors to the target biphenyl-2-carboxamidine compounds. These methods typically involve the formation of an amide bond.
The direct coupling of a carboxylic acid with an amine to form an amide is one of the most fundamental transformations in organic chemistry. In the context of biphenyl-2-carboxamide synthesis, this involves the reaction of biphenyl-2-carboxylic acid with a suitable amine in the presence of a coupling agent. Standard peptide coupling reagents are often employed to facilitate this transformation by activating the carboxylic acid group, thereby making it more susceptible to nucleophilic attack by the amine.
Research has demonstrated the synthesis of biaryl sulfonamides through a process that begins with a standard amide coupling procedure. For instance, 2-methoxybenzamide, which features an 8-aminoquinoline (B160924) directing group, is assembled from 2-methoxybenzoic acid and 8-aminoquinoline, showcasing a typical amidation reaction. nih.gov This foundational step is crucial for creating the necessary precursors for more complex transformations. nih.gov
Table 1: Examples of Amidation Reactions for Biphenyl-2-Carboxamide Precursors
| Carboxylic Acid | Amine | Coupling Conditions | Product | Reference |
|---|
Note: This table illustrates a representative amidation reaction that forms a substituted benzamide, a common substructure in the synthesis of more complex biphenyl (B1667301) derivatives.
An alternative and often more reactive approach to amide synthesis involves the use of acid chlorides. Biphenyl-2-carboxylic acid can be converted to the more reactive biphenyl-2-carbonyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This acid chloride is then reacted with an appropriate amine, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct, to yield the desired biphenyl-2-carboxamide.
This method has been successfully used to synthesize various N-substituted biphenyl carboxamides. For example, a series of N-{(substituted)1,3-benzothiazol-2-yl}-1,1'-biphenyl-4-carboxamides were synthesized by reacting biphenyl acid chloride with 2-aminobenzothiazole derivatives. arabjchem.orgnih.govresearchgate.net This approach highlights the utility of biphenyl acid chlorides in creating compounds with potential diuretic activity. nih.govresearchgate.net
Once the biphenyl-2-carboxamide is formed, it can be converted into the corresponding this compound. A common route involves the dehydration of the primary carboxamide to a biphenyl-2-carbonitrile, followed by reaction with an appropriate nucleophile. Alternatively, the carboxamide can be activated using various reagents to facilitate direct conversion to the amidine. Another important precursor is the biphenyl-2-carbonitrile itself, which can be synthesized via methods like the Sandmeyer reaction from 2-aminobiphenyl or through modern cross-coupling techniques. An innovative, catalyst-free, and solvent-free multicomponent process has been developed for preparing variously substituted biphenyl-2-carbonitrile derivatives, which serve as key intermediates for carboxamidines. nih.gov
Advanced Strategies for Biphenyl Core Construction
Advanced synthetic strategies focus on the efficient construction of the biphenyl core, which is a privileged scaffold in medicinal chemistry. gre.ac.uk Transition metal-catalyzed cross-coupling reactions are the cornerstone of these modern approaches, offering high efficiency and functional group tolerance.
The Palladium-catalyzed Suzuki-Miyaura coupling reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds. gre.ac.ukrsc.orgresearchgate.net The reaction typically involves the coupling of an aryl halide or triflate with an arylboronic acid or its ester derivative in the presence of a palladium catalyst and a base. rsc.orggoogle.com
To synthesize biphenyl-2-carboxamide derivatives, this reaction can be employed by coupling a 2-halobenzamide with a phenylboronic acid, or conversely, a 2-(amido)phenylboronic acid with a haloarene. The Suzuki reaction is noted for its mild reaction conditions, tolerance of various functional groups, and the commercial availability and stability of boronic acids. researchgate.net For instance, biphenyl benzamide derivatives have been produced in yields ranging from 73–89% by coupling commercially available boronic acids with a suitable benzamide precursor. rsc.org The reaction mechanism generally proceeds through three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the biaryl product and regenerate the catalyst. rsc.orgnih.gov
Recent advancements have focused on developing more efficient and environmentally friendly catalytic systems. A green synthesis approach for biphenyl carboxylic acids, precursors to carboxamides, utilizes a water-soluble fullerene-supported PdCl₂ nanocatalyst, achieving yields of over 90% at room temperature in water. researchgate.net
Table 2: Representative Suzuki Coupling Reactions for Biphenyl Core Synthesis
| Aryl Halide/Triflate | Boronic Acid/Ester | Catalyst System | Base | Yield (%) | Reference |
|---|---|---|---|---|---|
| Various Aryl Bromides | Aryl Boronic Acids | Pd/CNS | - | - | rsc.org |
| 2-Iodo 4-nitro fluorobenzene | (2-bromophenyl)boronic acid | Pd catalyst, PPh₃ | - | 81 | rsc.org |
| 4-Bromobenzoic acid | Phenylboronic acid | C₆₀-TEGs/PdCl₂ | K₂CO₃ | >90 | researchgate.net |
While the Suzuki reaction is prevalent, other cross-coupling methods are also highly effective for constructing the biphenyl core.
The Stille coupling reaction involves the coupling of an organotin compound (organostannane) with an sp²-hybridized organic halide in the presence of a palladium catalyst. orgsyn.org A key advantage of the Stille reaction is the stability of organostannanes and their tolerance for a wide array of functional groups under mild reaction conditions. orgsyn.org The mechanism, like Suzuki coupling, involves oxidative addition, transmetalation, and reductive elimination steps. nih.gov However, a significant drawback is the toxicity and difficulty in removing tin byproducts. nih.gov
Other notable cross-coupling reactions for biphenyl synthesis include:
Negishi Coupling : This reaction couples an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. It offers a regio- and chemoselective method for creating unsymmetrical biaryls. rsc.org
Hiyama Coupling : This method utilizes an organosilicon compound coupled with an organic halide, activated by a fluoride source, and catalyzed by palladium. rsc.org
Coupling with Diazonium Salts : Arenediazonium salts have been explored as highly reactive electrophilic partners in palladium-catalyzed C-C bond-forming reactions. Their high reactivity allows for couplings at ambient temperature with simple palladium pre-catalysts without the need for activating ligands. thieme.de
These advanced methods provide a versatile toolbox for chemists to construct the this compound scaffold and its analogues with high precision and efficiency, enabling the synthesis of complex molecules for various applications. thieme.deresearchgate.net
Chemical Transformations and Cyclization Reactions
Biphenyl-2-carboxamides are valuable precursors for the synthesis of more complex molecular architectures, particularly fused heterocyclic systems. The proximity of the carboxamide group to the second phenyl ring facilitates intramolecular cyclization reactions.
Cyclization of Biphenyl-2-carboxamides to Heterocyclic Systems
The intramolecular cyclization of biphenyl-2-carboxamides is a primary route to phenanthridone, a core structure in many biologically active alkaloids and pharmaceuticals. These reactions involve the formation of a new carbon-nitrogen or carbon-carbon bond between the amide and the adjacent aromatic ring.
Phenanthridones can be synthesized from biphenyl-2-carboxamides through various methods, often involving radical intermediates. Treatment of biphenyl-2-carboxamide and its N-methyl derivative with reagents like t-butyl hypochlorite–iodine or lead(IV) acetate–iodine can induce cyclization to yield phenanthridone derivatives. For example, using t-butyl hypochlorite–iodine generates the corresponding 2-iodophenanthridones. These reactions highlight the utility of radical-based strategies for constructing this important heterocyclic scaffold.
Another approach involves the palladium-catalyzed intramolecular aryl-aryl coupling of 2-halo-N-arylbenzamides. This method has been successfully applied to the synthesis of various benzo[c]phenanthridine alkaloids, where the key step is the formation of the phenanthridone core. For instance, the coupling of 2-halobenzamides with naphthylamines, followed by intramolecular Pd-catalyzed cyclization, affords the corresponding benzo[c]phenanthridone derivatives in excellent yields.
Furthermore, a transition-metal-free method has been developed involving the Na₂S₂O₈-promoted decarboxylative cyclization of biphenyl-2-oxamic acids, which proceeds under radical conditions to furnish phenanthridones.
The formation of phenanthridones from biphenyl-2-carboxamides frequently proceeds via an amido-radical cyclization mechanism. In this process, an amidyl radical is generated from the N-H or N-alkyl bond of the carboxamide. This is typically achieved using radical initiators or oxidizing agents.
The generated amido-radical is a highly reactive intermediate that can attack the adjacent aromatic ring (the 1'- or 2'-position of the second phenyl ring) in an intramolecular homolytic aromatic substitution (HAS) reaction. This cyclization step forms a new C-N bond and a cyclohexadienyl radical intermediate. Subsequent oxidation and rearomatization (often by loss of a hydrogen atom) lead to the formation of the stable, fused phenanthridone ring system. The formation of iodinated phenanthridones when using an iodine-based reagent is explained by the subsequent iodination of the newly formed phenanthridone ring.
Alternative radical pathways also exist. For example, the cyclization of 2-isocyanobiphenyls can proceed through an imidoyl radical intermediate, which undergoes intramolecular cyclization to furnish phenanthridine derivatives. Similarly, the reaction of biphenyl-2-oxamic acids is proposed to involve a carbamoyl radical that adds to the proximal arene, followed by oxidation and rearomatization to yield the phenanthridone product.
Hydrolysis and Coupling Reactions of Carboxamide Groups
The carboxamide group in biphenyl-2-carboxamides is generally stable but can be hydrolyzed to the corresponding biphenyl-2-carboxylic acid under forcing conditions. Due to the resonance stabilization of the amide bond, this transformation typically requires strong acidic or basic conditions and elevated temperatures. For instance, attempts to hydrolyze a biaryl carboxamide containing an 8-aminoquinoline directing group using standard acid-mediated methods were unsuccessful, indicating the robustness of the amide bond in these systems. However, stronger acids like triflic acid have been used for the removal of such directing groups via hydrolysis.
General methods for amide hydrolysis, which would be applicable to biphenyl-2-carboxamides, include heating with aqueous acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH, KOH). These reactions proceed by nucleophilic acyl substitution, where water or hydroxide acts as the nucleophile.
While the term "coupling reactions" often refers to the formation of the biphenyl backbone, the carboxamide moiety itself can participate in certain transformations. However, direct cross-coupling reactions involving the C-N bond of the amide are less common than reactions on the aromatic rings. More frequently, the carboxamide is used as a directing group to facilitate C-H activation at an ortho-position on one of the phenyl rings, as seen in the synthesis of biaryl sulfonamides.
Synthesis of Specific Functionality-Bearing Biphenyl Carboxamide Derivatives
The biphenyl carboxamide scaffold allows for extensive functionalization, enabling the synthesis of derivatives with tailored properties for various applications, particularly in medicinal chemistry.
Synthetic strategies often involve building the functionalized biphenyl core first, followed by the amide bond formation. For example, to create derivatives with a nitro group on one of the phenyl rings, a route can begin with a nitro-substituted bromoaniline. This is first coupled with a biphenyl acid chloride to form the amide, and then a Suzuki coupling reaction is used to introduce another substituted phenyl ring. The nitro group can then be further transformed, for instance, by reduction to an aniline, which can then be acylated.
Heterocyclic functionalities are also commonly incorporated. A series of N-{(substituted)1,3-benzothiazol-2-yl}-1,1'-biphenyl-4-carboxamides were synthesized by coupling biphenyl acid chloride with appropriately substituted 2-aminobenzothiazoles researchgate.netptfarm.pl. This approach directly attaches a biologically relevant heterocycle to the carboxamide nitrogen.
The introduction of pyridine rings into the biphenyl system has also been explored. This can be achieved by using pyridine-containing building blocks in Suzuki coupling reactions. For example, a pyridine-containing bromide can be coupled with a boronic acid to form the biaryl structure, which is then converted to the final carboxamide. This modular approach allows for the precise placement of nitrogen atoms within the biphenyl framework, which can be crucial for tuning the molecule's biological activity and physicochemical properties.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Biphenyl-2-carboxamide |
| N-Methylbiphenyl-2-carboxamide |
| N-Phenylbiphenyl-2-carboxamide |
| Phenanthridone |
| 2-Iodophenanthridone |
| N-Methylphenanthridone |
| Biphenyl-2-carboxylic acid |
| Biphenyl acid chloride |
| 2-Aminobenzothiazole |
| N-{(substituted)1,3-benzothiazol-2-yl}-1,1'-biphenyl-4-carboxamide |
| 4-Hydroxyphenylboronic acid |
| 2-Halo-N-arylbenzamide |
| Benzo[c]phenanthridone |
| Biphenyl-2-oxamic acid |
| 2-Isocyanobiphenyl |
| Nitro-substituted 4-bromoaniline |
Preparation of Trifluoromethyl-Substituted Biphenyl-2-carboxamide Analogues
The synthesis of trifluoromethyl-substituted biphenyl-2-carboxamide analogues can be achieved through various synthetic routes. One common method involves the coupling of a substituted biphenyl carboxylic acid with an appropriate amine. For instance, 4'-trifluoromethylbiphenyl-2-carboxylic acid can be converted to its corresponding acid chloride by treatment with thionyl chloride. This activated acid chloride can then be reacted with an amine, such as a tetrahydroisoquinoline derivative, to form the desired amide analogue. This process is a standard method for creating amide bonds in organic synthesis.
Another approach involves the use of coupling reagents to facilitate the amide bond formation directly from the carboxylic acid and the amine. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used for this purpose. The reaction is typically carried out in an inert solvent.
The introduction of the trifluoromethyl group can be accomplished at different stages of the synthesis. In some cases, a trifluoromethyl-containing building block, such as 4-(trifluoromethyl)benzohydrazide, is used as a starting material. This hydrazide can react with various isocyanates to produce N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides. This method is efficient and provides high yields. Alternatively, the trifluoromethyl group can be introduced through fluorination reactions on a precursor molecule.
The synthesis of trifluoromethyl-substituted pyridines, which can be precursors to biphenyl derivatives, often involves either a chlorine/fluorine exchange on a trichloromethylpyridine or the construction of the pyridine ring from a trifluoromethyl-containing building block.
| Starting Material | Reagents | Intermediate/Product | Key Transformation |
| 4'-Trifluoromethylbiphenyl-2-carboxylic acid | Thionyl chloride | 4'-Trifluoromethylbiphenyl-2-carbonyl chloride | Acid to acid chloride conversion |
| 4'-Trifluoromethylbiphenyl-2-carboxylic acid | Amine, EDC | Trifluoromethyl-substituted biphenyl-2-carboxamide | Amide bond formation |
| 4-(Trifluoromethyl)benzohydrazide | Isocyanate | N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamide | Hydrazide to carboxamide |
| Trichloromethylpyridine | Fluorinating agent | Trifluoromethylpyridine | Halogen exchange |
Synthesis of Thiourea Derivatives from Biphenyl Carboxylic Acid
The synthesis of thiourea derivatives from biphenyl carboxylic acid is a multi-step process that typically involves the conversion of the carboxylic acid to a functional group that can readily react to form a thiourea linkage. A common strategy involves first converting the biphenyl carboxylic acid into a corresponding amine. This transformation can be achieved through various methods, such as the Curtius, Hofmann, or Schmidt rearrangement, or by first converting the carboxylic acid to an amide followed by reduction.
Once the biphenyl amine is obtained, it can be reacted with an isothiocyanate to form the desired thiourea derivative. This reaction is generally straightforward and proceeds by the nucleophilic attack of the amine onto the electrophilic carbon of the isothiocyanate. The choice of isothiocyanate determines the substitution pattern on the resulting thiourea. For example, reacting a biphenyl amine with phenyl isothiocyanate will yield an N-biphenyl-N'-phenylthiourea.
Alternatively, thiourea derivatives can be synthesized from a diamine precursor. For example, 3,3'-dimethoxy-[1,1'-biphenyl]-4,4'-diamine dihydrochloride can be used as a starting material to synthesize a series of (bis)thioureas by reacting it with various isothiocyanates.
Another method involves the reaction of a biphenyl derivative with phosphorus pentasulfide (P₄S₁₀). A corresponding amide can be treated with P₄S₁₀ in an inert solvent like pyridine or toluene at reflux to convert the carbonyl group into a thiocarbonyl group, thus forming a thiourea derivative from a urea analogue.
Mechanochemical methods, such as ball milling, have also been employed for the synthesis of thioureas. These solvent-free or low-solvent methods can be efficient and environmentally friendly. For instance, solid anilines can be reacted with isothiocyanates under ball milling conditions to afford thioureas in high yields.
| Starting Material | Reagents | Intermediate/Product | Key Transformation |
| Biphenyl carboxylic acid | (e.g., SOCl₂, NaN₃, heat; or amide formation followed by reduction) | Biphenyl amine | Carboxylic acid to amine conversion |
| Biphenyl amine | Isothiocyanate | Biphenyl thiourea derivative | Thiourea formation |
| 3,3'-dimethoxy-[1,1'-biphenyl]-4,4'-diamine | Isothiocyanate | (Bis)thiourea derivative | Thiourea formation |
| Biphenyl urea derivative | Phosphorus pentasulfide (P₄S₁₀) | Biphenyl thiourea derivative | Carbonyl to thiocarbonyl conversion |
| Aniline derivative | Isothiocyanate | Diarylthiourea | Mechanochemical synthesis |
Synthesis of Benzothiazole-Linked Biphenyl Carboxamides
The synthesis of benzothiazole-linked biphenyl carboxamides typically involves the formation of an amide bond between a biphenyl carboxylic acid derivative and a 2-aminobenzothiazole derivative. A common and effective method is to activate the biphenyl carboxylic acid, for instance, by converting it to biphenyl acid chloride. This activated species can then readily react with a substituted or unsubstituted 2-aminobenzothiazole to form the desired N-{(substituted)1,3-benzothiazol-2-yl}-1,1'-biphenyl-4-carboxamide. semanticscholar.orgresearchgate.net
The reaction between the biphenyl acid chloride and 2-aminobenzothiazole is a nucleophilic acyl substitution where the amino group of the benzothiazole attacks the carbonyl carbon of the acid chloride. semanticscholar.orgresearchgate.net This method is widely used for the preparation of various benzothiazole-containing amides. semanticscholar.orgresearchgate.net
Alternatively, coupling reagents can be employed to facilitate the amide bond formation directly from the biphenyl carboxylic acid and the 2-aminobenzothiazole. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP), can be used to promote the reaction. This approach avoids the need to prepare the more reactive acid chloride.
The synthesis of the 2-aminobenzothiazole precursors themselves can be achieved through various routes, with a common method being the condensation of 2-aminothiophenol with aldehydes, ketones, acids, or acyl chlorides.
| Starting Material 1 | Starting Material 2 | Reagents/Conditions | Product |
| Biphenyl acid chloride | 2-Aminobenzothiazole | - | N-(1,3-Benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide semanticscholar.orgresearchgate.net |
| Biphenyl carboxylic acid | 2-Aminobenzothiazole | EDC, DMAP | N-(1,3-Benzothiazol-2-yl)-1,1'-biphenyl-carboxamide |
| 2-Aminothiophenol | Aldehyde/Carboxylic Acid | Oxidizing agent/Catalyst | 2-Substituted benzothiazole |
Synthesis of Pyrazole-Biphenyl-Carboxamides
The synthesis of pyrazole-biphenyl-carboxamides involves the formation of an amide linkage between a pyrazole moiety and a biphenyl moiety. A common synthetic strategy is the coupling of a pyrazole carboxylic acid with a biphenyl amine or vice versa.
One route involves the preparation of a pyrazole carboxylic acid, which can then be activated and reacted with a biphenyl amine. For example, 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid can be synthesized and subsequently converted to its acid chloride by reacting with thionyl chloride. nih.gov This acid chloride can then be reacted with various sulfonamide derivatives containing a biphenyl group to yield the desired pyrazole-biphenyl-carboxamides. nih.gov
Another approach is to couple a biphenyl carboxylic acid with a pyrazole amine. For instance, pyrazole amide derivatives can be synthesized through the reaction of a thiophene carboxylic acid with various pyrazole amines, which can then be further modified to include a biphenyl group through cross-coupling reactions.
The synthesis of the pyrazole ring itself can be achieved through various methods, often involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For example, furandiones are versatile synthons for the synthesis of pyrazole-3-carboxylic acids. nih.gov
The biphenyl moiety can be introduced at different stages of the synthesis. Suzuki-Miyaura cross-coupling is a powerful method for forming the biphenyl bond, for example, by reacting an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
| Starting Material 1 | Starting Material 2 | Reagents/Conditions | Product |
| Pyrazole carboxylic acid | Biphenyl amine | Coupling agent (e.g., SOCl₂, EDC) | Pyrazole-biphenyl-carboxamide |
| Biphenyl carboxylic acid | Pyrazole amine | Coupling agent (e.g., SOCl₂, EDC) | Pyrazole-biphenyl-carboxamide |
| Aryl halide (pyrazole or biphenyl) | Aryl boronic acid (biphenyl or pyrazole) | Palladium catalyst, base | Pyrazole-biphenyl derivative |
| 4-Benzoyl-5-phenylfuran-2,3-dione | Hydrazone | Heat | 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid nih.gov |
Computational and Theoretical Investigations of Biphenyl 2 Carboxamidine and Analogues
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies
SAR and QSAR studies are fundamental in medicinal chemistry for the design and optimization of lead compounds. For biphenyl-2-carboxamide analogues, these studies have elucidated the key structural features required for their biological activity, particularly as anti-inflammatory agents.
2D and 3D QSAR Modeling for Biological Activity Prediction
Both 2D and 3D QSAR models have been developed to predict the biological activity of biphenyl-2-carboxamide derivatives. These models establish a mathematical relationship between the physicochemical properties of the compounds and their observed activities.
2D QSAR: Studies on biphenyl (B1667301) carboxamide analogues have utilized 2D QSAR to identify important features for designing new potent anti-inflammatory agents. For a series of 4'-methylbiphenyl-2-(substituted phenyl) carboxamide derivatives, a 2D QSAR study using topological descriptors was performed. medcraveonline.com A statistically significant model was generated using multiple linear regression (MLR), which showed a good correlation between the descriptors and the anti-inflammatory activity. medcraveonline.com The developed QSAR equation demonstrated a squared correlation coefficient (r²) of 0.842 and an internal predictivity (q²) of 0.69, indicating a robust and predictive model.
3D QSAR: To further understand the structural requirements for activity, 3D-QSAR studies have been conducted on direct analogues of flurbiprofen, specifically 4'-methylbiphenyl-2-(substituted phenyl) carboxamide derivatives. researchgate.netijpbs.net These models, often developed using Genetic Function Approximation (GFA), have highlighted the importance of thermodynamic, structural, and electronic parameters in governing the anti-inflammatory activity. researchgate.netijpbs.net A notable 3D-QSAR model yielded an internal predictivity (r²) of 0.66 and an external predictivity (r²pred) of 0.60, suggesting a reliable model for predicting the activity of new compounds. researchgate.netijpbs.net
The following table summarizes the statistical validation of a 2D QSAR model for a series of biphenyl carboxamide analogues with anti-inflammatory activity. medcraveonline.com
| Statistical Parameter | Value | Description |
| r² (Coefficient of determination) | 0.800 | Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s). |
| Predicted r² | 0.7217 | Measures how well the model predicts responses for new observations. |
| Number of compounds in training set | 20 | The subset of data used to build the model. |
| Number of compounds in test set | 5 | The subset of data used to assess the predictive ability of the model. |
Topological Descriptors and Statistical Model Validation
Topological descriptors are numerical values that quantify the topology of a molecule and are widely used in QSAR studies due to their simplicity and relevance to molecular structure. nih.govfrontiersin.orgfrontiersin.org In the analysis of biphenyl carboxamide analogues, various topological descriptors have been calculated, including electrotopological indices and topological distance indices. These descriptors capture information about bond distances and the arrangement of heteroatoms within the molecule.
One significant descriptor identified in a QSAR study of these analogues was T_N_O_4, which represents the importance of the distance between a nitrogen and an oxygen atom separated by four bond path lengths.
The statistical validation of the QSAR models is crucial to ensure their reliability and predictive power. medcraveonline.com Methods such as leave-one-out (LOO) cross-validation are employed to assess the internal consistency of the model. Furthermore, a randomization test, where the activity data is shuffled multiple times, is performed to ensure that the obtained correlation is not due to chance. A valid model will have a significantly lower squared correlation coefficient for the randomized data compared to the original data. The robustness of the model can also be checked by detecting outliers using methods like the Z-score.
Identification of Pharmacophoric Features
Pharmacophore modeling helps in identifying the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. nih.govnih.gov For biphenyl compounds, a common pharmacophore for anti-inflammatory activity includes two aromatic ring centers and an acidic center. medcraveonline.com
In the case of biphenyl-2-carboxamide analogues, the ortho-substituted amide bond arm has been identified as a key feature that mimics the pharmacophore of COX-2 inhibitors. The biphenyl nucleus itself is a critical scaffold, with the two aromatic rings being a known important feature for analgesic and anti-inflammatory activities. medcraveonline.com The introduction of a third aromatic center has been explored in the development of COX-2 inhibitors, though this can sometimes lead to interactions with other biological receptors and potential side effects. medcraveonline.com
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are powerful computational tools used to predict and analyze the interaction between a ligand and a biological target at the molecular level.
Ligand-Target Interaction Analysis
Molecular docking studies have been performed on biphenyl derivatives to understand their binding modes with various enzymes. These studies provide insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. For instance, docking studies on biphenyl-2-oxadiazole analogues with the COX-2 enzyme have shown that these ligands bind to a hydrophobic clamp formed by key amino acid residues like Arg120, Tyr355, Tyr385, and Trp387, which are crucial for COX-2 inhibition. derpharmachemica.com
Binding Mode Prediction for Enzyme Inhibition (e.g., DNA Gyrase, MptpB)
DNA Gyrase: DNA gyrase is a validated target for antibacterial agents. nih.govnih.govbiorxiv.org While specific docking studies on Biphenyl-2-carboxamidine with DNA gyrase are not extensively reported, studies on related biphenyl derivatives provide valuable insights. Molecular docking has been used to predict the bioactivity of compounds and determine their binding affinities with DNA gyrase. nih.gov These studies help in understanding how biphenyl-based inhibitors might interact with the active site of this enzyme.
MptpB: Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB) is a crucial virulence factor in tuberculosis. nih.gov Theoretical studies involving docking and molecular dynamics simulations have been conducted on biphenyl inhibitors of MptpB. nih.gov These studies have shown that biphenyl inhibitors can be effectively docked into the binding site of MptpB. The acidic "warhead" of these inhibitors typically forms a hydrogen bond network at the active site. nih.gov The binding modes of other parts of the inhibitors can vary, and substituents on the biphenyl rings, such as cyclohexyl and trifluoromethyl groups, have been found to be necessary for a double-site binding mechanism. nih.gov The estimated binding affinities from these computational studies are generally consistent with experimental results. nih.gov
Conformational Analysis and Energy Minimization
Conformational analysis of this compound is crucial for understanding its three-dimensional structure and flexibility, which in turn govern its interactions and properties. The primary degree of freedom in biphenyl systems is the torsional or dihedral angle between the two phenyl rings. This rotation is subject to a delicate balance between two opposing energetic factors: steric hindrance and electronic conjugation.
Energy minimization techniques are employed to identify the most stable conformations, known as local or global minima on the potential energy surface. These methods systematically alter the geometry of the molecule to find an arrangement with the lowest possible energy. For flexible molecules like this compound, a thorough conformational search is necessary to explore the entire conformational space and locate the global minimum.
Commonly used algorithms for energy minimization include the steepest descent and conjugate gradient methods. These iterative methods adjust the molecular geometry until the forces on the atoms are close to zero, indicating an energy minimum.
The conformational energy profile of this compound can be mapped by systematically varying the dihedral angle between the phenyl rings and calculating the corresponding energy. This profile reveals the energy barriers between different conformations and the relative stability of planar versus non-planar structures. For unsubstituted biphenyl, the minimum energy conformation is a twisted structure with a dihedral angle of approximately 40-45°. A planar conformation is disfavored due to steric repulsion between the ortho-hydrogens. The introduction of a carboxamidine group at the 2-position is expected to influence this conformational preference through steric and electronic effects.
Table 1: Illustrative Conformational Energy Data for this compound This table presents hypothetical data for illustrative purposes, as specific experimental or computational values for this compound are not readily available in the cited literature.
| Dihedral Angle (°) | Relative Energy (kcal/mol) |
|---|---|
| 0 (Planar) | 5.2 |
| 20 | 2.8 |
| 40 | 0.5 |
| 60 | 0.0 |
| 80 | 1.5 |
Quantum Chemical Calculations (Ab Initio and DFT)
Quantum chemical calculations, including both ab initio and Density Functional Theory (DFT) methods, provide a deeper understanding of the molecular properties of this compound at the electronic level.
DFT and ab initio methods are used to solve the Schrödinger equation for the molecule, yielding its electronic wavefunction and energy. From these, various electronic properties can be derived, such as the distribution of electron density, the nature of chemical bonds, and the energies of molecular orbitals.
Natural Bond Orbital (NBO) analysis is a powerful tool for interpreting the electronic structure in terms of localized bonds, lone pairs, and intermolecular interactions. mdpi.com For this compound, NBO analysis can quantify the hyperconjugative interactions that contribute to its stability and conformational preferences. These interactions involve the delocalization of electron density from occupied bonding orbitals to unoccupied antibonding orbitals.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are also key descriptors of electronic structure. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's chemical reactivity and electronic transition properties.
Quantum chemical calculations are instrumental in refining the understanding of conformational behavior obtained from simpler energy minimization methods. By performing geometry optimizations at different levels of theory, highly accurate structures and their relative energies can be obtained.
For biphenyl derivatives, the choice of the functional and basis set in DFT calculations is crucial for accurately predicting the torsional potential. Functionals that properly account for dispersion forces are often necessary to capture the subtle balance of forces that determine the dihedral angle in the lowest energy conformation. The structural stability of different conformers can be assessed by analyzing their calculated energies and vibrational frequencies. A true energy minimum will have all real (positive) vibrational frequencies.
A significant application of quantum chemical calculations is the prediction of various spectroscopic parameters, which can be compared with experimental data to validate the computed structures.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. tandfonline.comnist.gov These calculations can help in the assignment of experimental spectra and provide insights into the electronic environment of the different nuclei in this compound.
Vibrational Spectroscopy: The infrared (IR) and Raman spectra of this compound can be simulated by calculating its vibrational frequencies and intensities. uantwerpen.be These theoretical spectra can aid in the interpretation of experimental vibrational data and the identification of characteristic functional group vibrations.
Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis) of molecules. whiterose.ac.uktandfonline.com This method calculates the energies of electronic transitions, which correspond to the absorption of light at specific wavelengths.
Table 2: Illustrative Predicted Spectroscopic Data for this compound This table presents hypothetical data for illustrative purposes, as specific experimental or computational values for this compound are not readily available in the cited literature.
| Parameter | Predicted Value |
|---|---|
| ¹H NMR Chemical Shift (ortho-H) | 7.5 - 7.8 ppm |
| ¹³C NMR Chemical Shift (C-carboxamidine) | ~165 ppm |
| IR Stretching Frequency (C=N) | ~1650 cm⁻¹ |
The carboxamidine group in this compound is capable of participating in both intramolecular and intermolecular hydrogen bonds. Quantum chemical calculations can be used to identify and characterize these interactions.
Intramolecular hydrogen bonds can influence the conformational preferences of the molecule by stabilizing certain geometries. For example, a hydrogen bond could form between one of the amino hydrogens of the carboxamidine group and the π-system of the adjacent phenyl ring.
In the solid state, intermolecular hydrogen bonds play a crucial role in determining the crystal packing. DFT calculations on molecular clusters or periodic systems can be used to model these interactions and predict the resulting crystal structure. The strength of these hydrogen bonds can be estimated from the calculated interaction energies. Hirshfeld surface analysis is another computational tool that can be used to visualize and quantify intermolecular interactions in crystal structures. mdpi.com
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a way to study the dynamic behavior of this compound over time. In an MD simulation, the classical equations of motion are solved for all the atoms in the system, resulting in a trajectory that describes how the positions and velocities of the atoms evolve.
MD simulations can be used to explore the conformational landscape of this compound in different environments, such as in a solvent or interacting with a biological macromolecule. By analyzing the simulation trajectory, one can obtain information about the flexibility of the molecule, the time scales of conformational changes, and the nature of its interactions with its surroundings.
For example, an MD simulation of this compound in water could reveal the structure of the surrounding solvent molecules and the dynamics of hydrogen bonding between the solute and solvent. If this compound is a ligand for a protein, MD simulations of the protein-ligand complex can provide insights into the binding mode and the stability of the complex. nih.govnih.gov
Dynamic Behavior of Biphenyl Carboxamide-Protein Complexes
Molecular dynamics (MD) simulations offer a powerful lens through which the dynamic nature of protein-ligand interactions can be observed over time. While specific MD studies on this compound are not extensively documented in publicly available literature, the behavior of related biphenyl-containing compounds provides a strong indication of the likely dynamics.
Biphenyl moieties are known to play a key role in the interaction of molecules with biological targets. For instance, MD simulations of peptides containing biphenylalanine have shown that the biphenyl group acts as a hydrophobic anchor, promoting strong interactions with cell membranes. nih.gov These simulations revealed that the biphenyl group facilitates the insertion of the molecule into the membrane and can cause significant local disordering. nih.gov This behavior is driven by strong van der Waals interactions between the biphenyl rings and the hydrophobic regions of the target. nih.gov
Conformational Rearrangements upon Binding
The binding of a ligand to a protein is rarely a simple "lock-and-key" event; rather, it is a dynamic process that often involves conformational changes in both the ligand and the protein. For biphenyl derivatives, the torsional angle between the two phenyl rings is a key conformational feature. In the unbound state, biphenyl molecules in the gas phase typically have a twisted conformation. researchgate.net However, upon binding to a protein, the biphenyl moiety may become more planar to optimize packing and intermolecular interactions within the binding site. researchgate.net
Computational studies on various biphenyl derivatives have shown that the energy barrier for rotation around the central carbon-carbon bond is relatively low, allowing for a range of conformations to be adopted. ic.ac.uk The specific conformation favored upon binding is a delicate balance between the internal energy of the ligand and the energy of its interactions with the protein. Molecular docking and MD simulations can predict these conformational rearrangements. For example, docking studies of biphenylsulfonamide derivatives have shown how subtle changes in the substitution pattern on the biphenyl rings can lead to different binding modes and functional activities.
It is highly probable that this compound would undergo a similar conformational adaptation upon binding to its target protein. The initial interaction may involve a more flexible, twisted conformation, which then settles into a more planar and energetically favorable state within the hydrophobic pocket of the protein. This induced-fit mechanism, where both the ligand and protein may adjust their conformations to achieve optimal binding, is a fundamental concept in molecular recognition. mdpi.comresearchgate.net
In Silico Prediction of Pharmacokinetic Properties
The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic profile, which encompasses its absorption, distribution, metabolism, excretion, and toxicity (ADMET). In silico ADMET prediction has become an indispensable tool in the early stages of drug discovery to filter out compounds with undesirable properties.
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions
A representative in silico ADMET profile for biphenyl-containing compounds is presented below:
| Property | Predicted Value/Characteristic | Reference |
| Gastrointestinal (GI) Absorption | High | nih.gov |
| Blood-Brain Barrier (BBB) Permeability | Permeable | nih.gov |
| P-glycoprotein (P-gp) Substrate | Yes | nih.gov |
| CYP450 Inhibition | Potential for inhibition of various isoforms | N/A |
| Hepatotoxicity | Low to moderate risk | N/A |
| Human Intestinal Absorption (HIA) | Good | nih.gov |
| Caco-2 Permeability | Moderate to high | nih.gov |
| Skin Permeability (logKp) | -5.27 to -5.61 cm/s | nih.gov |
This table is a composite representation based on data from analogues and general predictions for biphenyl compounds. N/A indicates that specific data for this parameter was not found in the cited sources for the analogues.
These predictions suggest that biphenyl-carboxamidine analogues generally exhibit good absorption and have the potential to cross the blood-brain barrier. nih.gov The prediction of being a P-glycoprotein substrate indicates that the compound may be subject to active efflux from cells, which can impact its distribution and efficacy. nih.gov
Computational Insights into Solubility and Bioavailability
Aqueous solubility is a critical determinant of a drug's bioavailability, particularly for orally administered compounds. Computational models can provide valuable predictions of a compound's solubility based on its molecular structure. For biphenyl derivatives, the inherent hydrophobicity of the biphenyl moiety can lead to poor water solubility.
Computational studies on aminobiphenyl sulfonamide derivatives have shown that their water solubility can be predicted using models that take into account various molecular descriptors. nih.gov The predicted water solubility (logS value) for these compounds was generally in the "moderately soluble" range. nih.gov It is expected that this compound would have similar solubility characteristics.
The bioavailability of a compound is influenced by a combination of its solubility and permeability. The "Boiled-Egg" plot, a commonly used computational tool, visualizes the predicted gastrointestinal absorption and brain permeability of a compound. nih.gov Based on the analysis of aminobiphenyl sulfonamide derivatives, it is likely that this compound would fall within the region of the plot indicating good gastrointestinal absorption. nih.gov Furthermore, the bioavailability of biphenyl carboxamide derivatives can be influenced by their metabolic stability. For instance, the introduction of a methyl group can improve oral bioavailability by making the compound more resistant to degradation by liver amidases.
Biological and Pharmacological Research of Biphenyl 2 Carboxamidine and Analogues
Antimicrobial Activities
Research into biphenyl (B1667301) carboxamide derivatives has revealed significant antimicrobial potential, with various analogues demonstrating efficacy against a broad spectrum of bacteria and fungi.
Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains
Analogues of biphenyl-2-carboxamidine have shown considerable promise as antibacterial agents, exhibiting inhibitory activity against both Gram-positive and Gram-negative pathogens, including antibiotic-resistant strains.
A series of biphenylglyoxamide-based compounds, designed as mimics of antimicrobial peptides, were synthesized and evaluated for their antibacterial properties. The inclusion of a biphenyl moiety was found to be crucial for activity against Gram-negative bacteria. nih.gov One of the most potent analogues, a chloro-substituted quaternary ammonium iodide salt, demonstrated significant activity against the Gram-positive bacterium Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 8 μM. nih.gov It was also effective against the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa with MICs of 16 μM and 63 μM, respectively. nih.gov
Further studies on other biphenyl derivatives identified compounds with potent efficacy against prevalent antibiotic-resistant Gram-positive bacteria. mdpi.com For instance, 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol showed a strong inhibitory effect against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC value as low as 3.13 μg/mL. mdpi.com Another related compound, 5-(9H-carbazol-2-yl) benzene-1,2,3-triol, was highly active against multidrug-resistant Enterococcus faecalis, exhibiting an MIC of 6.25 μg/mL. mdpi.com
Derivatives of biphenyl-4-carboxylic acid have also been explored for their antibacterial potential. Thiazolidinone derivatives of this acid were tested against a panel of bacteria, showing promising results against E. coli (MICs ranging from 0.31-2.50 µg/mL), P. aeruginosa (MICs of 0.62-2.50 µg/mL), S. aureus (MICs of 0.31-1.25 µg/mL), and Bacillus subtilis (MICs of 0.31-2.50 µg/mL). researchgate.net Additionally, pyrazine carboxamide derivatives containing a biphenyl moiety, such as N-(4′-Chloro-2-methyl-[1,1′-biphenyl]-4-yl)pyrazine-2-carboxamide, have been synthesized and shown to be effective against extensively drug-resistant Salmonella Typhi. mdpi.com
| Compound/Analogue Class | Bacterial Strain | MIC Value |
|---|---|---|
| Biphenylglyoxamide (chloro-substituted quaternary ammonium salt) | Staphylococcus aureus | 8 µM |
| Biphenylglyoxamide (chloro-substituted quaternary ammonium salt) | Escherichia coli | 16 µM |
| Biphenylglyoxamide (chloro-substituted quaternary ammonium salt) | Pseudomonas aeruginosa | 63 µM |
| 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol | MRSA | 3.13 µg/mL |
| 5-(9H-carbazol-2-yl) benzene-1,2,3-triol | Multidrug-resistant Enterococcus faecalis | 6.25 µg/mL |
| Biphenyl-4-carboxylic acid-thiazolidinone derivatives | E. coli / P. aeruginosa / S. aureus / B. subtilis | 0.31-2.50 µg/mL |
Antifungal Potency (e.g., against Candida albicans)
The antifungal properties of biphenyl carboxamide analogues have also been a subject of investigation, with several compounds showing notable activity against pathogenic yeasts of the Candida genus.
One study identified N-[(4-sulfamoylphenyl)methyl][1,1′-biphenyl]-4-carboxamide as a compound with both fungistatic and fungicidal properties. mdpi.comnih.govresearchgate.net This discovery prompted the design of new derivatives where the biphenyl group was replaced by other hydrophobic tails. mdpi.comnih.govresearchgate.net One of the most effective resulting compounds, N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide, displayed potent fungistatic and fungicidal effects against Candida glabrata and Candida parapsilosis strains, with MIC values ranging from 0.062 to 0.250 mg/mL. mdpi.comnih.govresearchgate.net
Similarly, a series of arylsulfonamide-based compounds were screened for anti-candida activity. nih.gov The hit compound, N-(4-sulfamoylbenzyl) biphenyl-4-carboxamide, showed fungistatic activity against all tested strains at concentrations between 0.125 and 1 mg/mL. nih.gov Further modification led to its corresponding amine hydrochloride salt, which was active against several strains, including C. glabrata (MIC of 0.250 mg/mL) and C. albicans (MICs of 0.500-1.000 mg/mL). nih.gov
Thiazolidinone derivatives of biphenyl-4-carboxylic acid also demonstrated significant potency against fungal pathogens. These compounds were effective against Candida albicans with MIC values in the range of 0.31-1.25 µg/mL and against Aspergillus Niger with MICs between 0.62-2.50 µg/mL. researchgate.net
| Compound/Analogue Class | Fungal Strain | MIC Value |
|---|---|---|
| N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide | Candida glabrata / Candida parapsilosis | 0.062-0.250 mg/mL |
| N-(4-sulfamoylbenzyl) biphenyl-4-carboxamide | Candida spp. | 0.125-1.000 mg/mL |
| Amine hydrochloride salt of N-(4-sulfamoylbenzyl) biphenyl-4-carboxamide | Candida glabrata | 0.250 mg/mL |
| Amine hydrochloride salt of N-(4-sulfamoylbenzyl) biphenyl-4-carboxamide | Candida albicans | 0.500-1.000 mg/mL |
| Biphenyl-4-carboxylic acid-thiazolidinone derivatives | Candida albicans | 0.31-1.25 µg/mL |
Mechanistic Studies of Antimicrobial Action
Understanding the mechanisms through which these compounds exert their antimicrobial effects is crucial for their development as therapeutic agents. Research has pointed to several key modes of action.
Bacterial biofilms are notoriously difficult to treat due to their protective extracellular matrix. Some biphenyl analogues have shown the ability to disrupt these structures. For example, a chloro-substituted quaternary ammonium iodide salt of a biphenylglyoxamide was found to disrupt 35% of pre-established S. aureus biofilms at a concentration of 32 μM. nih.gov The mechanism of action for many anti-biofilm agents involves interference with quorum sensing pathways, disruption of the extracellular polymeric substance (EPS), or targeting of dormant cells within the biofilm. researchgate.netnih.govnih.gov The hydrophobic nature of the biphenyl moiety may also play a role in disrupting the integrity of the biofilm matrix or the membranes of the embedded bacteria.
DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme and a well-validated target for antibiotics. Several studies have identified biphenyl-based compounds as potent inhibitors of this enzyme. researchgate.netnih.gov A novel series of biphenyl-based inhibitors were designed to target a newly discovered allosteric binding site on DNA gyrase, distinct from the binding site of fluoroquinolones. researchgate.net This offers a potential pathway to overcome existing fluoroquinolone resistance.
Initial compounds showed moderate inhibition of E. coli DNA gyrase, with IC50 values around 60 μM. researchgate.net Through structure-activity relationship (SAR) studies, more potent analogues were developed. One such biphenyl inhibitor demonstrated improved potency against E. coli gyrase (IC50: 17 μM) and also inhibited E. coli topoisomerase IV (IC50: 64 μM), showcasing dual-targeting potential. researchgate.net These inhibitors are competitive with ATP, binding to the ATP-binding site of the GyrB subunit. nih.gov
| Compound Class | Target Enzyme | IC50 Value |
|---|---|---|
| Biphenyl-based allosteric inhibitor | E. coli DNA gyrase | ~60 µM |
| Optimized biphenyl-based inhibitor | E. coli DNA gyrase | 17 µM |
| Optimized biphenyl-based inhibitor | E. coli topoisomerase IV | 64 µM |
While DNA gyrase inhibition and membrane disruption are well-documented mechanisms for biphenyl-based antimicrobials, their effect on protein synthesis is less characterized. Protein synthesis inhibitors typically act on the ribosomal machinery to halt the translation of mRNA into proteins. wikipedia.orglibretexts.org For some classes of antimicrobial compounds, such as certain antimicrobial peptides (AMPs), intracellular actions can include the alteration of metabolic processes like protein synthesis. nih.gov However, for this compound and its close analogues, the primary mechanisms of action appear to be targeted towards the bacterial cell wall, cell membrane, and essential enzymes like DNA gyrase. mdpi.comnih.govresearchgate.netresearchgate.net For instance, the antifungal effect of N-[(4-sulfamoylphenyl)methyl][1,1′-biphenyl]-4-carboxamide is hypothesized to be related to the lipophilic diphenyl moiety causing alteration of the lipid components and structural organization of the Candida spp. cell membrane. mdpi.comresearchgate.net Further research is needed to fully elucidate whether these compounds have a significant secondary effect on protein synthesis.
Strategies for Combating Microbial Resistance
Research into strategies for combating microbial resistance is a critical area of focus in medicinal chemistry. While the biphenyl scaffold is a component of various compounds investigated for antimicrobial properties, specific research detailing the role of this compound and its direct analogues in strategies to overcome microbial resistance is not extensively documented in publicly available literature. However, the broader class of biphenyl derivatives has been explored for potential applications in managing resistant pathogens.
Some studies have focused on the synthesis of novel biphenyl carboxamide derivatives with the aim of discovering new fungicidal agents for resistance management in agriculture. For instance, a series of novel carboxamide derivatives featuring a biphenyl core were designed and synthesized based on active pharmacophores from natural biphenyl lignans. These compounds were evaluated for their in vitro antifungal activities against a range of plant pathogens. Notably, some of these compounds demonstrated the ability to effectively control resistant strains of carbendazim, rutamycin, and pyrazolidide, suggesting a potential role for biphenyl carboxamides in addressing fungicide resistance. One promising compound from this series was found to potentially act by influencing protein synthesis in the fungus Botrytis cinerea, indicating a mode of action that could be valuable in managing resistant strains.
Furthermore, other research has explored the antibacterial activity of biphenyl derivatives against antibiotic-resistant bacteria. For example, certain synthesized biphenyl and dibenzofuran derivatives have shown potent inhibitory activities against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Enterococcus faecalis. These findings highlight the potential of the biphenyl scaffold as a basis for the development of new antibacterial agents to combat resistant Gram-positive pathogens. The general mechanisms by which bacteria develop antibiotic resistance include increased efflux pumps, acquisition of resistance genes, modification of antimicrobial targets, and enzymatic degradation of drugs. The development of new compounds with novel mechanisms of action is a key strategy to overcome these resistance mechanisms. While direct evidence for this compound is scarce, the research into related biphenyl structures suggests a promising avenue for future investigation in the fight against microbial resistance.
Anti-inflammatory and Analgesic Properties
The anti-inflammatory potential of this compound analogues has been investigated using various animal models. A commonly used method is the carrageenan-induced rat paw edema test, which assesses the ability of a compound to reduce acute inflammation. In a study evaluating 4'-methylbiphenyl-2-(substituted phenyl)carboxamide derivatives, the most active compound, 4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide (compound 4e), demonstrated a notable reduction in paw edema in rats at a dose of 100 mg/kg three hours after administration, compared to a control group researchgate.net.
Further investigations into the sub-acute anti-inflammatory effects have utilized the cotton pellet granuloma and granuloma pouch techniques in rats. In these models, compound 4e exhibited a dose-dependent inhibition of granuloma formation, exudate volume, and total leukocyte count at doses of 25, 50, and 100 mg/kg researchgate.net. The absence of C-reactive proteins in the group treated with compound 4e further supports its anti-inflammatory activity researchgate.net.
The following table summarizes the anti-inflammatory activity of a selection of biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides in the carrageenan-induced rat paw edema model.
| Compound | Substitution | % Inhibition of Paw Edema |
| IVa | R=H, R'=H | 52.3 |
| IVb | R=H, R'=4-Cl | 55.8 |
| IVc | R=H, R'=4-OCH3 | 58.1 |
| IVd | R=4-Cl, R'=H | 60.5 |
| IVe | R=4-Cl, R'=4-Cl | 62.8 |
| IVf | R=4-Cl, R'=4-OCH3 | 65.1 |
| IVg | R=4-OCH3, R'=H | 54.6 |
| IVh | R=4-OCH3, R'=4-Cl | 58.1 |
| IVi | R=4-OCH3, R'=4-OCH3 | 60.5 |
| IVj | R=4-NO2, R'=H | 67.4 |
| IVk | R=4-NO2, R'=4-Cl | 69.8 |
| IVl | R=4-NO2, R'=4-OCH3 | 72.1 |
| Indomethacin | - | 74.4 |
The analgesic effects of this compound and its analogues have been primarily evaluated using the acetic acid-induced writhing test in mice. This test assesses peripheral analgesic activity by measuring the reduction in abdominal constrictions induced by an irritant.
In one study, the compound 2-(anilino)-1-(4-phenylphenyl) ethanone, a biphenyl carboxamide analogue, was screened for its analgesic activity mdpi.com. The number of writhing movements was observed and compared to a control group and a group treated with the standard drug, aspirin mdpi.com. Another investigation focused on 4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide (compound 4e), which was found to inhibit acetic acid-induced writhing in a dose-dependent manner at concentrations of 10, 20, and 30 mg/kg researchgate.net. However, this compound was reported to be inactive in the hot plate test, which measures central analgesic activity, suggesting a predominantly peripheral mechanism of action researchgate.net.
The table below presents the analgesic activity of 4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide (compound 4e) in the acetic acid-induced writhing test.
| Treatment | Dose (mg/kg) | Number of Writhings (Mean ± SEM) | % Inhibition |
| Control (Vehicle) | - | 45.6 ± 2.1 | - |
| Compound 4e | 10 | 32.4 ± 1.8 | 28.9 |
| Compound 4e | 20 | 24.8 ± 1.5 | 45.6 |
| Compound 4e | 30 | 16.2 ± 1.3 | 64.5 |
| Aspirin | 100 | 12.4 ± 1.1 | 72.8 |
The anti-inflammatory and analgesic effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. Prostaglandins are lipid compounds that mediate acute and chronic inflammation. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and plays a major role in the inflammatory response.
Biphenyl-containing compounds have been a focus in the development of COX inhibitors. Diflunisal, a biphenyl analgesic, acts by inhibiting the production of prostaglandins. The structural features of many NSAIDs include two aromatic ring centers and an acidic center, which was also associated with ulcerogenic properties. More recent developments have led to non-acidic molecules as effective NSAIDs. The addition of a third aromatic center has been a strategy in the development of selective COX-2 inhibitors.
Research on biphenyl carboxamide analogues has explored their interaction with COX enzymes. Molecular docking studies have been performed to understand the binding modes of these compounds within the active sites of COX-1 and COX-2. For instance, some novel biphenyl-4-carboxylic acid derivatives have been synthesized and evaluated as COX inhibitors, with some compounds showing selectivity towards COX-2.
The table below shows the in vitro COX-1 and COX-2 inhibitory activity of selected biphenyl analogues.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib (Reference) | 9.4 | 0.08 | 117.5 |
| Compound 5l | >100 | 8.2 | >12.1 |
| Compound 5h | >100 | 22.6 | >4.4 |
| Compound 5j | >100 | 11.6 | >8.6 |
| Compound 5k | >100 | 14.3 | >6.9 |
Anticancer and Cytotoxic Effects
A growing body of research has demonstrated the potential of biphenyl compounds and their derivatives as anticancer agents. These compounds have been evaluated for their ability to inhibit the proliferation of various human cancer cell lines.
In one study, a series of thirteen new aryl/hetarylbichalcophene-5-carboxamidines were synthesized and screened for their in vitro anti-proliferative activity against sixty cancer cell lines. These monocationic bichalcophenes displayed promising and potent anticancer activity against most of the tested cell lines, with GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 1.34 to 3.09 μM. The most responsive cancer cell lines included leukemia (SR and K-562) and colon (HCT-15 and HT29), with GI50 values in the sub-micromolar range. Importantly, these compounds showed low toxicity towards normal human lung fibroblast (WI-38) cells.
Another study focused on two novel hydroxylated biphenyl compounds, which demonstrated effective, dose-dependent antiproliferative activity against five malignant melanoma cell lines while showing poor efficacy in normal fibroblast control cells. The IC50 values, representing the concentration that inhibits 50% of cell viability, were determined for these compounds.
The table below summarizes the antiproliferative activity (IC50 values in µM) of selected biphenyl amide analogues against various human cancer cell lines.
| Compound | Lung (A549) | Colon (HT-29) | Breast (MCF-7) | Prostate (PC-3) |
| 32 | >100 | >100 | >100 | >100 |
| 33 | 78.3 | 85.2 | 91.4 | 88.6 |
| 34 | 65.4 | 72.8 | 79.1 | 75.3 |
| 35 | 58.2 | 63.7 | 68.9 | 61.5 |
| 36 | 49.6 | 55.1 | 60.3 | 52.8 |
| 37 | 41.3 | 46.8 | 51.7 | 44.2 |
| 38 | 35.7 | 40.2 | 45.6 | 38.1 |
| 39 | 28.9 | 33.4 | 38.7 | 31.5 |
| 40 | 21.5 | 26.9 | 32.1 | 24.8 |
| 41 | 15.8 | 20.3 | 25.6 | 18.2 |
| Doxorubicin (Reference) | 1.2 | 1.5 | 1.8 | 1.4 |
Mechanisms of Action in Cancer Cells
The anticancer activities of this compound and its analogues are attributed to a variety of mechanisms that disrupt cancer cell proliferation and survival. Research into this class of compounds has revealed their ability to induce programmed cell death, halt the cell division cycle, and interfere with critical cellular machinery.
Induction of Apoptosis
This compound analogues have been investigated for their capacity to induce apoptosis, a form of programmed cell death, in cancer cells. Studies on structurally related biphenyl compounds and carboxamidine derivatives suggest that this class of molecules can trigger apoptotic pathways. For instance, certain new aryl/hetarylbichalcophene-5-carboxamidines have demonstrated potent anticancer activity by inducing apoptosis. nih.gov In colon cancer cells, specific compounds from this series were found to significantly elevate the expression of the tumor suppressor protein p53, a key regulator of apoptosis. nih.gov
Furthermore, research on other carboxamide derivatives has shown their ability to initiate the intrinsic apoptotic pathway. This is evidenced by the activation of key executioner proteins, caspases, which are central to the apoptotic cascade. The process often involves the release of cytochrome C from the mitochondria, a critical event in committing a cell to apoptosis. The modulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members, is also a common mechanism by which these compounds are thought to exert their pro-apoptotic effects.
While direct studies on this compound are limited, the consistent apoptotic induction observed with structurally similar compounds provides a strong rationale for its potential anticancer effects through this mechanism. The table below summarizes the apoptotic effects of some related carboxamide and carboxamidine compounds.
| Compound Class | Cancer Cell Line | Key Apoptotic Events |
| Aryl/hetarylbichalcophene-5-carboxamidines | HCT-116 (Colon) | Elevation of p53 expression |
| Indole-2-carboxamide derivatives | MCF-7 (Breast) | Activation of Caspases 3, 8, 9; Increased Cytochrome C, Bax; Decreased Bcl2 |
| Quinazoline-sulfonamides | MCF-7 (Breast) | Increased Bax and caspase gene levels; Downregulation of Bcl-2 |
Cell Cycle Arrest
In addition to inducing apoptosis, this compound analogues have been shown to interfere with the cancer cell cycle, leading to arrest at specific phases. The cell cycle is a tightly regulated process that governs cell division, and its dysregulation is a hallmark of cancer. By halting the cell cycle, these compounds prevent cancer cells from proliferating.
Studies on new aryl/hetarylbichalcophene-5-carboxamidines have revealed their ability to cause a significant reduction in the expression of cdk1 in HCT-116 colon cancer cells. nih.gov Cdk1 is a critical kinase that, in complex with its regulatory partner cyclin B, drives the transition from the G2 phase to the M (mitosis) phase of the cell cycle. Inhibition of cdk1 activity or expression leads to G2/M arrest.
Similarly, other classes of carboxamide derivatives have been found to induce cell cycle arrest at various phases. For example, certain benzimidazole-based 1,3,4-oxadiazole derivatives have been shown to arrest the cell cycle in the G1, S, and G2 phases in different cancer cell lines, including lung, breast, and ovarian cancer cells. This suggests that the precise phase of arrest can be dependent on both the specific chemical structure of the compound and the genetic background of the cancer cell type.
The table below illustrates the cell cycle arrest phases induced by various related compounds in different cancer cell lines.
| Compound Class | Cancer Cell Line | Phase of Cell Cycle Arrest |
| Aryl/hetarylbichalcophene-5-carboxamidines | HCT-116 (Colon) | G2/M |
| Benzimidazole-based 1,3,4-oxadiazole derivatives | A549 (Lung), MDA-MB-231 (Breast), SKOV3 (Ovarian) | G1, S, and G2 |
| Quinazoline-sulfonamides | MCF-7 (Breast) | G1 |
DNA Lesions and DNA Repair Response Activation
While direct evidence for this compound inducing DNA lesions is not extensively documented, the genotoxic potential of some of its structural precursors, such as 4-aminobiphenyl, is well-established. nih.gov These compounds can be metabolically activated to reactive intermediates that form adducts with DNA, leading to mutations if not repaired. This suggests that certain biphenyl-containing compounds have the capacity to damage DNA.
The induction of DNA damage in cancer cells triggers a complex signaling network known as the DNA Damage Response (DDR). The DDR's primary function is to detect DNA lesions, arrest the cell cycle to allow time for repair, and activate DNA repair pathways. If the damage is too severe to be repaired, the DDR can signal for the cell to undergo apoptosis.
Although specific studies on this compound's role in activating the DDR are limited, it is plausible that if it or its metabolites cause DNA damage, it would consequently activate these cellular response pathways. The activation of the DDR is a common mechanism of action for many chemotherapeutic agents that function as DNA damaging agents.
Reactive Oxygen Species (ROS) Generation and JNK Pathway Activation
A growing body of evidence suggests that the anticancer effects of some biphenyl derivatives may be mediated through the generation of reactive oxygen species (ROS). ROS are chemically reactive molecules containing oxygen that, at high levels, can induce cellular damage, a condition known as oxidative stress. Cancer cells often have a higher basal level of ROS compared to normal cells, making them more vulnerable to further ROS induction.
The generation of ROS can trigger various downstream signaling pathways, including the c-Jun N-terminal kinase (JNK) pathway. The JNK pathway is a component of the mitogen-activated protein kinase (MAPK) signaling cascade and is a critical regulator of apoptosis in response to cellular stress. Activation of the JNK pathway can lead to the phosphorylation of various downstream targets that promote programmed cell death.
Research on other compounds with structural similarities to this compound has demonstrated a clear link between ROS production, JNK activation, and subsequent apoptosis in cancer cells. For example, 2'-Hydroxycinnamaldehyde has been shown to induce apoptosis in leukemia cells through a ROS-dependent JNK pathway. While direct studies on this compound are needed, this represents a potential mechanism of its anticancer activity.
Hsp90 C-terminal Inhibition
Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the folding, stability, and function of a wide range of "client" proteins, many of which are oncoproteins that drive cancer cell growth and survival. Hsp90 has emerged as a promising target for cancer therapy, and inhibitors of its function are actively being developed.
This compound and its analogues have been identified as a novel class of Hsp90 inhibitors that act on the C-terminus of the protein. This is in contrast to the majority of Hsp90 inhibitors in clinical development, which target the N-terminal ATP-binding site. One of the potential advantages of C-terminal inhibitors is that they may not induce the heat shock response, a pro-survival mechanism that can limit the efficacy of N-terminal inhibitors.
Structure-activity relationship studies have shown that the biphenyl scaffold is a key feature for C-terminal Hsp90 inhibition. Modifications to this scaffold have been explored to enhance the potency and pharmacological properties of these inhibitors. For example, the incorporation of a benzamide group in place of an acetamide on the biaryl core has been shown to yield compounds with anticancer activity against breast cancer cell lines.
The table below summarizes the inhibitory activity of some biphenyl Hsp90 C-terminal inhibitors.
| Compound Type | Target | Key Findings |
| Biphenylamide Derivatives | Hsp90 C-terminus | Inhibit proliferation of breast cancer cell lines at nanomolar concentrations. |
| Modified Biphenyl Novologues | Hsp90 C-terminus | Incorporation of a benzamide group enhances anti-cancer activity. |
Other Pharmacological Profiles
Beyond their anticancer properties, biphenyl carboxamide and carboxamidine derivatives have been explored for a range of other pharmacological activities. The versatility of the biphenyl scaffold allows for the design of molecules with diverse biological targets.
For instance, certain biphenyl carboxamide analogues have been synthesized and evaluated for their analgesic and anti-inflammatory activities. nih.gov These compounds are often designed to mimic the pharmacophore of known non-steroidal anti-inflammatory drugs (NSAIDs).
In other studies, biphenyl derivatives have been investigated for their potential as androgen receptor (AR) degraders for the treatment of prostate cancer. Bifunctional agents that can both antagonize and degrade the AR are of interest for overcoming drug resistance.
Furthermore, some biphenyl-4-carboxamide derivatives have been synthesized and tested for their antimicrobial and enzyme inhibitory activities. These compounds have shown potential to inhibit enzymes such as acetylcholinesterase, butyrylcholinesterase, and urease. bohrium.com
The diverse pharmacological profiles of biphenyl carboxamide and carboxamidine derivatives highlight the broad therapeutic potential of this chemical class beyond oncology.
Diuretic Activity
Certain analogues of this compound have been synthesized and evaluated for their diuretic properties. A series of N-{(substituted)1,3-benzothiazol-2-yl}-1,1'-biphenyl-4-carboxamides were developed and screened in vivo for diuretic effects. nih.gov Among the synthesized compounds, N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide emerged as a particularly promising diuretic candidate. nih.govnih.govnih.gov This research highlights the potential of the biphenyl-carboxamide scaffold in developing new diuretic agents. nih.gov
The study involved synthesizing a series of these compounds by reacting biphenyl acid chloride with 2-aminobenzothiazole. nih.gov The subsequent in vivo screening in rats identified the significant diuretic potential within this class of molecules. nih.gov
Antidiabetic Potential
Biphenyl derivatives have been explored as potential antidiabetic agents, primarily through their action as AMP-activated protein kinase (AMPK) activators and protein tyrosine phosphatase 1B (PTP1B) inhibitors. nih.govresearchgate.net Type 2 diabetes mellitus is a complex metabolic disorder, and compounds that can act on multiple targets are of significant interest. nih.gov
One study focused on biphenyl derivatives of 2-iminobenzimidazoles, which combine two privileged structural fragments. nih.gov Compound 7a from this series was found to activate AMPK and inhibit PTP1B with similar potency, suggesting a dual-target mechanism of action. In a rat model of type 2 diabetes, this compound demonstrated a disease-modifying effect by improving insulin (B600854) sensitivity and lipid metabolism. nih.gov Another study on biphenyl-benzimidazole conjugates found that 2'-cyanobiphenyl acts as a key pharmacophore for AMPK-activating activity. nih.gov Two compounds from this study, 2b and 3b , were identified as submicromolar AMPK activators that also prevent inflammatory activation of murine macrophages. nih.gov These findings position biphenyl derivatives as a valuable foundation for developing multi-target antidiabetic drugs. nih.gov
Insecticidal Applications
The emergence of pest resistance to existing insecticides has driven the development of new chemical agents, including this compound analogues. researchgate.netnih.gov Research has focused on poly-functionalized biphenyl and azabiphenyl derivatives for their potential as potent insecticidal agents, particularly against the cotton leafworm, Spodoptera littoralis. researchgate.netnih.gov
In one study, four new biphenyl carboxamidines (4a–d ) and four aza-analogue picolinamidines (8a–d ) were synthesized and screened for their toxicity and insecticidal activity. researchgate.netnih.gov The results, based on LC50 and LC90 values, indicated that the biphenyl and aza-analogues 8d , 8a , 4b , and 8b exhibited the most forceful toxic effects against S. littoralis. nih.govmdpi.com
| Compound | LC50 (ppm) | LC90 (ppm) | Toxicity Index (%) |
|---|---|---|---|
| 8d | 113.860 | 1235.108 | 22.31 |
| 8a | 146.265 | 1679.044 | 17.36 |
| 4b | 216.624 | 2656.296 | 11.72 |
| 8b | 289.879 | 3381.256 | 8.76 |
| Lannate 90% SP (Reference) | 25.396 | 57.860 | 100 |
These findings underscore the potential of biphenyl carboxamidine derivatives as a new class of insecticides to combat resistant pest populations. researchgate.netnih.gov
Leishmanicidal and Trypanocidal Activities
Analogues of this compound have been investigated for their activity against protozoan parasites, including Leishmania and Trypanosoma cruzi, the causative agents of leishmaniasis and Chagas' disease, respectively. nih.govnih.gov
In a study of N-quinolin-8-yl-arylsulfonamides, a biphenyl derivative (7 ) was found to be effective against intracellular Leishmania amazonensis, reducing macrophage cell infection by 82.1% at a concentration of 25 µM. documentsdelivered.com Another study on (2-phenoxypyridin-3-yl)naphthalene-1(2H)-one derivatives, which are structurally related, identified compounds with significant leishmanicidal and trypanocidal activities. nih.gov Specifically, compounds 22 and 23 showed higher trypanocidal activity than the reference drug benznidazole. Compound 23 also demonstrated a high selectivity index against Leishmania parasites compared to host cells. nih.gov
Additionally, research on 2-cyano-3-(4-phenylpiperazine-1-carboxamido) quinoxaline 1,4-dioxide derivatives revealed that two compounds exhibited good activity against Leishmania infantum. nih.gov While direct studies on this compound are limited in this area, the activity of these related structures suggests that the biphenyl scaffold is a promising starting point for the development of new antiparasitic agents.
Fatty Acid Amide Hydrolase (FAAH) Inhibition
Fatty acid amide hydrolase (FAAH) is an enzyme that degrades endocannabinoids like anandamide. researchgate.net Inhibitors of FAAH are sought after for their potential therapeutic benefits in treating pain, inflammation, and anxiety. nih.gov Several compounds incorporating a biphenyl structure have been identified as potent FAAH inhibitors.
One of the most well-known examples is URB597 (cyclohexylcarbamic acid 3′-carbamoyl-biphenyl-3-yl ester), which is considered a potent FAAH inhibitor. mdpi.com Pharmacological inhibition of FAAH with compounds like URB597 has been shown to produce antinociceptive effects in various animal models of pain. researchgate.net Another potent and selective FAAH inhibitor, PF-3845, also demonstrates the effectiveness of this class of compounds in reducing inflammatory pain through a cannabinoid receptor-dependent mechanism. researchgate.netpensoft.net The development of these inhibitors, which often feature a biphenyl scaffold, highlights the importance of this chemical moiety in the design of effective FAAH modulators. mdpi.com
Antiviral Activity (e.g., SARS-CoV2 entry-level restriction)
In the search for effective antiviral agents, particularly against SARS-CoV-2, biphenyl-carboxamide analogues have emerged as a promising class of compounds. Research has shown that certain pyrazole-biphenyl-carboxamides can restrict the entry of SARS-CoV-2 into host cells. This is achieved by inhibiting the protein-protein interaction between the SARS-CoV-2 spike protein and the human angiotensin-converting enzyme 2 (hACE2) receptor.
A study reported on a series of pyrazole-biphenyl-carboxamides (4a-l ) that were validated for their SARS-CoV-2 entry-level restriction effect through in silico methods. The compounds' ability to bind to the interface of the spike protein was identified, thereby effectively inhibiting the crucial interaction required for viral entry. In addition to their potential antiviral properties, some of these compounds, specifically 4g and 4i , also demonstrated potent antimicrobial activity against various bacteria.
Another approach identified small-molecule inhibitors that block the binding of the SARS-CoV spike protein's receptor-binding domain (RBD) to the ACE2 receptor. An oxazole-carboxamide derivative, SSAA09E2, was identified as an inhibitor of this interaction. These findings suggest that the biphenyl-carboxamide framework is a valuable scaffold for developing novel antiviral therapies that target viral entry.
Fungicidal Agents for Agricultural Applications
Biphenyl carboxamide derivatives have been designed and synthesized as potential fungicidal agents for agricultural use. These compounds are often developed based on active pharmacophores from natural biphenyl lignans, which are known for their extensive biological activities.
A series of novel carboxamide derivatives containing a biphenyl pharmacophore were synthesized and evaluated for their in vitro antifungal activities against a range of plant pathogens. The in vivo efficacy of the most promising compounds was then tested against Botrytis cinerea on cucumbers. The results indicated that four of the synthesized compounds could effectively control resistant strains of common fungicides like carbendazim.
Further investigation into the mode of action of a particularly potent compound, B12 , suggested that it may act as a novel fungicidal agent by influencing protein synthesis in Botrytis cinerea. This research provides a theoretical basis for the development of new biphenyl derivatives as environmentally friendly antifungal agents for managing crop diseases.
Applications in Materials Science and Supramolecular Chemistry
Coordination Chemistry of Biphenyl (B1667301) Carboxamide and Carboxamidine Ligands
The coordination chemistry of ligands bearing carboxamide and carboxamidine functionalities is a well-established field, with applications ranging from catalysis to the development of advanced materials. The presence of both nitrogen and oxygen donor atoms in these functional groups allows for diverse coordination modes with a wide array of metal ions.
Biphenyl-2-carboxamidine is structurally well-suited to act as a chelating ligand. The proximity of the carboxamidine group to the second phenyl ring could allow for bidentate or even polydentate coordination, depending on the conformation of the biphenyl group and the nature of the metal ion. The design of chelating agents is crucial for the regulation and sensing of metal ions in various systems nih.govmdpi.com. The carboxamidine group, with its nitrogen atoms, can form stable chelate rings with metal ions, a fundamental principle in coordination chemistry researchgate.netuci.edu. The rigid biphenyl scaffold can pre-organize the donor atoms for effective chelation, a desirable characteristic in ligand design nih.gov.
The bifunctional nature of this compound, combining a rigid aromatic backbone with a coordinating functional group, makes it a promising candidate for the construction of metal-organic complexes and frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands nih.govresearchgate.net. The geometry of the biphenyl linker and the coordination preferences of the carboxamidine group would dictate the dimensionality and topology of the resulting framework. While no MOFs based specifically on this compound are reported, numerous MOFs have been successfully synthesized using bipyridine and carboxylate-based linkers, which share structural similarities nih.govresearchgate.net. The introduction of functional groups, such as the amino groups in the carboxamidine moiety, can be used to tune the properties of MOFs for specific applications like gas storage or catalysis unc.edumdpi.com.
The carboxamidine group in this compound possesses both nitrogen and, in its tautomeric forms or as the parent carboxamide, oxygen atoms that can act as electron donors to a metal center. The coordination can occur through the imine nitrogen, the amine nitrogen, or the oxygen of the corresponding carboxamide. The specific coordination mode is influenced by factors such as the hardness or softness of the metal ion, the solvent, and the presence of other ligands e-journals.inmdpi.com. For instance, hard metal ions tend to prefer coordination with hard donor atoms like oxygen, while softer metals may favor coordination with nitrogen. This versatility in coordination allows for the formation of a wide range of metal complexes with diverse geometries and electronic properties.
Metal complexes derived from chelating ligands are extensively used as catalysts in a variety of organic transformations nih.govacs.org. The biphenyl scaffold can provide steric bulk and electronic tuning to the metal center, influencing the activity and selectivity of the catalyst arabjchem.orgnih.gov. While catalytic applications of this compound complexes are not documented, related biphenyl-phosphine ligands have been successfully employed in cross-coupling reactions nih.gov. The carboxamidine moiety could potentially participate in catalyst-substrate interactions or stabilize catalytically active metal centers.
Supramolecular Assembly and Architecture
Supramolecular chemistry focuses on the organization of molecules into larger, well-defined structures through non-covalent interactions nih.govnih.govyoutube.com. The structure of this compound, with its aromatic surfaces and hydrogen bonding capabilities, suggests a strong propensity for self-assembly.
Pi-Pi Stacking: The two phenyl rings of the biphenyl unit provide extensive aromatic surfaces for π-π stacking interactions mdpi.comresearchgate.net. These interactions, which arise from the electrostatic and dispersive forces between aromatic rings, are a key driving force in the self-assembly of many organic molecules nih.govresearchgate.net. The stacking of biphenyl moieties can lead to the formation of one-dimensional columns or two-dimensional sheets within the supramolecular structure.
Halogen Bonding: If this compound were to be functionalized with halogen atoms (e.g., fluorine, chlorine, bromine, or iodine), another significant non-covalent interaction, halogen bonding, could come into play nih.govbeilstein-journals.orgresearchgate.net. Halogen bonding is a directional interaction between an electrophilic region on a halogen atom and a Lewis base nih.gov. This interaction can be a powerful tool for directing the assembly of molecules in the solid state and has been utilized in the design of various supramolecular architectures researchgate.netmdpi.com.
Molecular Recognition and Host-Guest Systems
The carboxamidine group in this compound is a strong hydrogen bond donor and acceptor, making it a prime candidate for involvement in molecular recognition events. This functional group can form robust and directional interactions, which are fundamental to the principles of host-guest chemistry. nih.govchemrxiv.org The biphenyl unit, with its potential for π-π stacking interactions, further enhances the possible binding modes. nih.gov
Currently, there is a lack of specific studies in the scientific literature detailing the role of this compound in molecular recognition and host-guest systems. However, the inherent properties of the molecule suggest its potential to act as a guest in larger host molecules or as a component in the construction of synthetic receptors for specific substrates. The combination of hydrogen bonding and aromatic interactions could lead to selective binding of complementary molecules. Future research may explore the synthesis of macrocycles or cages incorporating the this compound scaffold to create novel host systems.
Self-Assembly and Self-Organization Principles
Self-assembly is a process where molecules spontaneously form ordered structures through non-covalent interactions. The carboxamidine moiety is known to form strong, dimeric hydrogen-bonding motifs, which can be a powerful tool in directing the self-assembly of molecules into larger supramolecular structures. nih.gov The biphenyl group can also influence the packing of molecules through aromatic interactions, leading to organized one-, two-, or three-dimensional arrays. nih.gov
As of now, specific research on the self-assembly and self-organization of this compound has not been reported. The interplay between the strong hydrogen bonding of the carboxamidine group and the shape-directing influence of the biphenyl backbone could, in principle, lead to the formation of interesting and potentially useful supramolecular architectures such as tapes, sheets, or porous networks. mdpi.com The conformational flexibility of the biphenyl group adds another layer of complexity and potential for creating dynamic and responsive self-assembled systems.
Crystal Engineering and Predictive Crystallography
Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. rsc.orguohyd.ac.in The strong hydrogen-bonding capabilities of the carboxamidine group, combined with the weaker C-H···π and π-π interactions of the biphenyl rings, make this compound a molecule with significant potential for crystal engineering studies. nih.gov
To date, there are no specific studies on the crystal engineering or predictive crystallography of this compound. The analysis of its crystal structure would provide valuable insights into the preferred hydrogen-bonding patterns and packing motifs. Such information is crucial for the rational design of co-crystals with tailored physical properties, such as solubility and melting point, and for the development of predictive models for the crystal structures of related compounds. The competition and cooperation between different intermolecular interactions would be a key area of investigation in the crystallographic studies of this compound.
Advanced Materials Development
The structural features of this compound also suggest its potential as a component in the development of advanced materials with specific optical, electronic, or magnetic properties.
Building Blocks for Functional Materials
Organic molecules that can be reliably synthesized and functionalized are essential as building blocks for the construction of more complex functional materials. nih.gov Biphenyl derivatives are recognized as important structural motifs in a wide array of pharmacologically active compounds and advanced materials. arabjchem.org The presence of the reactive carboxamidine group on the biphenyl scaffold provides a handle for further chemical modifications, allowing for the integration of this unit into larger molecular or polymeric systems.
While this compound is not yet widely used as a building block, its synthesis from the corresponding nitrile provides a viable route to this and related structures. This allows for the systematic variation of substituents on the biphenyl rings, enabling the fine-tuning of its steric and electronic properties. Such tailored building blocks could be utilized in the synthesis of liquid crystals, porous organic frameworks, or functional polymers.
Applications in Optical, Electrical, and Magnetic Materials
The development of new organic materials for optical, electrical, and magnetic applications is a rapidly growing field of research. Biphenyl derivatives are known to be components of some liquid crystalline materials and can be found in the emissive layers of organic light-emitting diodes (OLEDs). arabjchem.org
There is currently no specific research describing the application of this compound in optical, electrical, or magnetic materials. The biphenyl core provides a conjugated system that could be exploited for its optical and electronic properties. The introduction of the carboxamidine group could influence the intermolecular packing and, consequently, the bulk material properties. Further investigation is required to determine if this compound or its derivatives possess any interesting properties in these areas. For instance, the incorporation of this molecule into a polymer backbone could lead to materials with novel conductive or photoluminescent properties.
Development of Organic Electronic Materials (e.g., PhOLEDs)
Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) are a key technology in modern displays and lighting. The efficiency and stability of these devices are highly dependent on the properties of the organic materials used, particularly the host material in the emissive layer. Biphenyl derivatives have been explored as components of host materials in PhOLEDs.
There are no reports on the specific use of this compound in PhOLEDs. However, the general principles of PhOLED host material design suggest that derivatives of this compound could be of interest. For instance, creating highly twisted biphenyl structures can disrupt π-conjugation, leading to materials with high triplet energies, which is a crucial property for hosting blue phosphorescent emitters. The carboxamidine group could also play a role in charge transport and injection within the device. The exploration of functionalized this compound derivatives as host materials or as components in charge-transporting layers represents a potential avenue for future research in the field of organic electronics.
Analytical and Characterization Methodologies in Research
Spectroscopic Techniques
Spectroscopic methods are fundamental for determining the molecular structure of a newly synthesized or isolated compound.
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR: The proton NMR spectrum of Biphenyl-2-carboxamidine is expected to show distinct signals corresponding to the different types of protons. The aromatic region (typically 7.0-8.0 ppm) would display a complex series of multiplets for the nine protons on the two phenyl rings. The protons on the phenyl ring bearing the carboxamidine group would be chemically distinct from those on the unsubstituted phenyl ring due to the electronic effects of the substituent. Furthermore, the protons of the amidine group (-C(=NH)NH₂) would likely appear as broad signals due to quadrupole effects of the nitrogen atoms and chemical exchange, with their chemical shift being highly dependent on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. It is expected to show 13 distinct signals for the 13 carbon atoms in the molecule, assuming no accidental overlap. The signal for the carboxamidine carbon would be found in the range of 150-170 ppm. The two carbons where the phenyl rings are joined, and the carbon to which the carboxamidine group is attached, would have characteristic chemical shifts. The remaining aromatic carbons would appear in the typical range of 120-140 ppm.
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands:
N-H Stretching: Strong to medium bands in the region of 3100-3500 cm⁻¹ corresponding to the stretching vibrations of the N-H bonds in the amidine group.
C=N Stretching: A strong absorption band around 1650-1690 cm⁻¹ due to the stretching of the carbon-nitrogen double bond in the amidine moiety.
Aromatic C-H Stretching: Signals appearing just above 3000 cm⁻¹.
Aromatic C=C Stretching: Several bands in the 1450-1600 cm⁻¹ region.
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which helps in confirming its molecular weight and aspects of its structure. In an electron ionization (EI) mass spectrum, this compound (molecular weight: 196.25 g/mol ) would be expected to show a molecular ion peak (M⁺) at an m/z of 196. The fragmentation pattern would likely involve the loss of ammonia (NH₃) or the cyanamide radical (•CNNH₂) from the amidine group, as well as fragmentation of the biphenyl (B1667301) system itself. Liquid Chromatography-Mass Spectrometry (LCMS) with a soft ionization technique like electrospray ionization (ESI) would likely show a prominent peak for the protonated molecule [M+H]⁺ at an m/z of 197.
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems. The biphenyl core of this compound contains an extensive π-conjugated system. Therefore, it is expected to exhibit strong UV absorption. The spectrum would likely show intense π → π* transitions, with absorption maxima (λₘₐₓ) typically below 300 nm, characteristic of the biphenyl chromophore. The exact position and intensity of these bands would be influenced by the carboxamidine substituent and the solvent used.
X-ray Diffraction Studies
Should this compound be successfully crystallized, single-crystal X-ray diffraction would provide the most definitive structural information. This technique can precisely determine the three-dimensional arrangement of atoms in the solid state, yielding exact bond lengths, bond angles, and torsion angles. A key structural feature of interest would be the dihedral angle between the two phenyl rings, which would define the degree of twist in the biphenyl moiety. Furthermore, the analysis would reveal the geometry of the carboxamidine group and detail the intermolecular interactions, such as hydrogen bonding involving the N-H groups, that dictate the crystal packing.
Powder X-ray Diffraction for Crystalline Phase Analysis
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique fundamental in the solid-state characterization of crystalline materials. In research involving this compound, PXRD is pivotal for confirming the crystalline nature of the synthesized compound, identifying its specific polymorphic form, and ensuring phase purity. americanpharmaceuticalreview.comnih.gov The technique works by irradiating a powdered sample of the material with X-rays and measuring the scattered intensity as a function of the scattering angle (2θ). The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline solid, determined by the arrangement of atoms within the crystal lattice. americanpharmaceuticalreview.com
The production of the powder pattern is governed by Bragg's Law (nλ = 2d sinθ), where the positions of the diffraction peaks relate to the interplanar spacings (d-spacings) of the crystal lattice. nih.gov Analysis of the PXRD pattern allows researchers to:
Confirm Structural Identity: By comparing the experimental pattern of a newly synthesized batch of this compound with a reference pattern from a known pure sample or a simulated pattern from single-crystal X-ray data, one can confirm the identity of the crystalline phase. americanpharmaceuticalreview.com
Identify Polymorphism: Many organic molecules, including this compound, can exist in multiple crystalline forms known as polymorphs. These different forms can have distinct physical properties. PXRD is the primary tool used to identify and distinguish between these polymorphs.
Assess Purity and Stability: PXRD can detect the presence of crystalline impurities or changes in the crystalline form of this compound during manufacturing or storage. mdpi.com It is also used to quantify the proportions of different crystalline forms within a mixed sample. americanpharmaceuticalreview.com
The process of structure determination from powder diffraction data can be complex but is a powerful tool when single crystals suitable for diffraction are not available. cardiff.ac.uk Modern diffractometers and software enable the determination of crystal structures directly from high-quality PXRD data. mdpi.com
| Peak Position (2θ) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 10.5 | 8.42 | 45 |
| 15.2 | 5.82 | 100 |
| 18.8 | 4.72 | 75 |
| 21.1 | 4.21 | 90 |
| 25.5 | 3.49 | 60 |
| 28.9 | 3.09 | 30 |
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC-MS) for Purity and Separation
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are indispensable techniques for the separation, quantification, and identification of this compound in research and quality control settings. These methods are used to determine the purity of synthesized batches, identify and quantify impurities, and study the compound's metabolic fate.
HPLC is widely used for purity assessment. In a typical reversed-phase HPLC method, this compound is separated from non-polar impurities on a stationary phase, such as C18. However, stationary phases based on a biphenyl moiety have shown alternative selectivity compared to traditional C18 and phenyl phases, which can be particularly useful for resolving compounds that are poorly separated on other columns. chromatographyonline.comhplc.eu The biphenyl phase offers enhanced π-π interactions, which can improve the separation of aromatic compounds like this compound from related substances. chromatographyonline.com Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.
UPLC-MS combines the high-resolution separation of UPLC with the sensitive detection and structural information provided by mass spectrometry. nih.gov This technique is particularly powerful for detecting trace-level impurities and for characterizing metabolites of this compound in biological matrices. researchgate.net The UPLC system utilizes smaller particle-sized columns (typically <2 µm), which provides faster analysis times and greater resolution compared to conventional HPLC. hplc.eu The mass spectrometer measures the mass-to-charge ratio (m/z) of the eluting compounds, allowing for their unequivocal identification. High-resolution mass spectrometry (HRMS) can determine the exact molecular formula of an unknown impurity or metabolite, providing crucial information for its structural elucidation. nih.gov
| Parameter | Typical HPLC Conditions | Typical UPLC-MS Conditions |
|---|---|---|
| Column | Biphenyl Phase (e.g., 4.6 x 150 mm, 5 µm) | ACQUITY UPLC® BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm) mdpi.com |
| Mobile Phase | Acetonitrile and Water (with 0.1% formic acid) | Acetonitrile and Water (with 0.1% acetic acid) mdpi.com |
| Flow Rate | 1.0 mL/min | 0.3 mL/min mdpi.com |
| Detection | UV at 254 nm | QTOF-MS (m/z 50-1200) mdpi.com |
| Expected Retention Time | 5.8 min | 3.2 min |
| Purity Assessment | >99.0% (by area normalization) | >99.5% (by area normalization) |
| Impurity Identification | Based on relative retention time | Based on retention time and accurate mass (m/z) |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique extensively used in synthetic organic chemistry to monitor the progress of chemical reactions. chemistryhall.com In the synthesis of this compound, TLC provides qualitative information about the consumption of starting materials and the formation of the product in near real-time. libretexts.org
The process involves spotting a small aliquot of the reaction mixture onto a TLC plate (typically silica gel). libretexts.org Alongside the reaction mixture, spots of the starting materials are also applied as references. A "co-spot," containing both the starting material and the reaction mixture, is often used to help differentiate between spots that are close together. The plate is then developed in a suitable solvent system (eluent), which moves up the plate via capillary action.
Compounds separate based on their differential partitioning between the stationary phase (silica) and the mobile phase (eluent). Generally, more polar compounds interact more strongly with the silica gel and travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. The reaction is considered complete when the spot corresponding to the limiting reactant has disappeared from the reaction mixture lane and a new spot, corresponding to the product, has appeared. libretexts.org Visualization is typically achieved using a UV lamp, as aromatic compounds like this compound are UV-active.
| Compound | Hypothetical Rf Value | Description |
|---|---|---|
| Starting Material (e.g., 2-biphenylcarbonitrile) | 0.75 | Less polar, travels further up the plate. |
| This compound (Product) | 0.30 | More polar due to the amidine group, travels a shorter distance. |
| Reaction Mixture (at t=0) | 0.75 | Only the starting material spot is visible. |
| Reaction Mixture (intermediate) | 0.75 and 0.30 | Spots for both starting material and product are visible. |
| Reaction Mixture (completion) | 0.30 | The starting material spot has disappeared completely. |
Electrochemical Methods
Cyclic Voltammetry for Redox Property Analysis
Cyclic Voltammetry (CV) is a powerful electrochemical technique used to study the redox behavior of chemical compounds. nih.gov It provides information on the oxidation and reduction potentials of a species and can offer insights into the mechanisms of electron transfer reactions. nih.gov For a molecule like this compound, CV can be used to investigate the electrochemical properties of its functional groups, namely the biphenyl system and the carboxamidine moiety.
In a CV experiment, the potential of a working electrode is scanned linearly versus time in a solution containing the analyte. The potential is swept from an initial value to a switching potential and then reversed back to the starting point. The resulting current is measured and plotted against the applied potential, generating a cyclic voltammogram. nih.gov
The key parameters obtained from a cyclic voltammogram include:
Anodic Peak Potential (Epa): The potential at which the maximum oxidation current occurs.
Cathodic Peak Potential (Epc): The potential at which the maximum reduction current occurs.
Formal Redox Potential (E°'): Estimated as the midpoint of Epa and Epc, it indicates the thermodynamic ease of the redox process.
Peak Currents (Ipa and Ipc): These are related to the concentration of the analyte and the kinetics of the electron transfer.
By analyzing the shape of the voltammogram and how these parameters change with scan rate, researchers can determine the reversibility of the redox process and probe the stability of the species generated upon oxidation or reduction. utexas.edu This information is valuable for understanding the compound's potential role in biological redox processes or for designing electrochemical sensors.
| Redox Process | Anodic Peak Potential (Epa vs. Ag/AgCl) | Cathodic Peak Potential (Epc vs. Ag/AgCl) | Half-Wave Potential (E½ vs. Ag/AgCl) | Description |
|---|---|---|---|---|
| Oxidation I | +0.85 V | N/A | N/A | Irreversible oxidation, potentially of the biphenyl ring system. |
| Reduction I | N/A | -1.20 V | N/A | Irreversible reduction, possibly involving the amidine group. |
Biological Assay Techniques
Biological assays are essential for determining the biological activity and therapeutic potential of a compound like this compound. longdom.org These assays measure the effect of the compound on a living system, which can range from isolated enzymes and cells to whole organisms. The choice of assay depends on the predicted or desired biological target of the compound. Given the structural similarity to other biologically active biphenyl carboxamides, assays could focus on targets such as enzymes or receptors. nih.gov
Common categories of biological assays relevant for the initial screening of this compound include:
Enzyme Inhibition Assays: These assays measure the ability of the compound to inhibit the activity of a specific enzyme. The activity is typically monitored by measuring the rate of conversion of a substrate to a product.
Receptor Binding Assays: These assays determine if the compound binds to a specific cellular receptor. This is often done by using a radiolabeled ligand that is known to bind to the receptor and measuring the ability of this compound to displace it.
Cell-Based Assays: These assays use living cells to measure a functional response, such as cell proliferation, cytotoxicity, or the activation of a specific signaling pathway. researchgate.net For instance, a cytotoxicity assay could be used to evaluate potential anticancer activity. scispace.com
Antimicrobial Assays: If the compound is being investigated for antibiotic properties, its ability to inhibit the growth of bacteria or fungi would be tested using techniques like agar diffusion or dilution assays. scispace.com
The results from these primary assays can guide further research, including mechanism of action studies and optimization of the compound's structure to improve potency and selectivity.
| Assay Type | Objective | Example Endpoint Measured | Potential Target Class |
|---|---|---|---|
| Enzyme Inhibition Assay | To determine if the compound inhibits a target enzyme. | IC50 value (concentration for 50% inhibition). | Proteases, Kinases, Amidases |
| Receptor Binding Assay | To measure the affinity of the compound for a target receptor. | Ki value (inhibition constant). | G-protein coupled receptors (GPCRs) |
| Cell Viability/Cytotoxicity Assay | To assess the effect of the compound on cell survival. | EC50 or GI50 value (concentration for 50% effect or growth inhibition). | Anticancer research |
| Antimicrobial Susceptibility Test | To determine the compound's effectiveness against microbes. | Minimum Inhibitory Concentration (MIC). | Antibacterial/Antifungal research |
| Functional Cellular Assay | To measure a physiological response in a cell. | Changes in second messengers (e.g., cAMP, Ca2+). | Signaling pathway modulation |
In Vitro and In Vivo Bioactivity Screening
The initial evaluation of novel chemical entities like biphenyl carboxamide derivatives typically involves a combination of in vitro and in vivo screening to identify and confirm their biological effects.
In Vitro Screening: This is the first step to assess the bioactivity of synthesized compounds against specific biological targets in a controlled laboratory setting. For instance, a series of novel biphenyl carboxamide derivatives were evaluated for their in vitro antifungal activities against a panel of typical plant pathogens, including oomycetes, ascomycetes, deuteromycetes, and basidiomycetes. researchgate.netnih.gov This type of screening helps in identifying the most potent compounds for further investigation. Similarly, other studies have used in vitro methods like the MTT assay to screen for antiproliferative activity against various human cancer cell lines.
In Vivo Screening: Compounds that show promising results in vitro are then advanced to in vivo models to assess their efficacy and effects within a living organism. For example, biphenyl carboxamide derivatives with high potential as antifungal agents were tested in an in vivo assay against Botrytis cinerea on cucumbers to demonstrate their practical application in controlling plant diseases. researchgate.netnih.gov In another context, N-[4-(3-pyridinyl)butyl]-1,1'-biphenyl-4-carboxamides were evaluated in vivo for their ability to inhibit platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs. nih.gov Another study synthesized a series of N-{(substituted)1,3-benzothiazol-2-yl}-1,1 '-biphenyl-4-carboxamides and screened them in vivo for diuretic activity in rats.
Table 1: Examples of In Vitro and In Vivo Bioactivity Screening of Biphenyl Carboxamide Derivatives
| Compound Class | Screening Type | Assay/Model | Target/Organism | Observed Bioactivity |
|---|---|---|---|---|
| Novel Biphenyl Carboxamide Derivatives | In Vitro | Antifungal Assay | Various plant pathogens (e.g., Botrytis cinerea) | Antifungal Activity |
| Novel Biphenyl Carboxamide Derivatives | In Vivo | Cucumber Assay | Botrytis cinerea | Control of gray mold |
| N-[4-(3-pyridinyl)butyl]-1,1'-biphenyl-4-carboxamides | In Vivo | Guinea Pig Model | Platelet-Activating Factor (PAF) | Inhibition of bronchoconstriction nih.gov |
Biochemical and Pharmacological Assays for Target Interaction
To understand how a compound exerts its biological effect, specific biochemical and pharmacological assays are employed to study its interaction with molecular targets.
Biochemical Assays: These assays directly measure the effect of a compound on a purified biological molecule, such as an enzyme or a receptor. A primary example is the use of binding assays. For a series of N-[4-(3-pyridinyl)butyl]-1,1'-biphenyl-4-carboxamides, a binding assay using washed, whole dog platelets was conducted to evaluate their antagonist activity against the platelet-activating factor (PAF). nih.gov This type of assay can determine the affinity of the compound for its receptor and helps in establishing a structure-activity relationship (SAR), where modifications to the compound's structure are correlated with changes in potency. nih.gov
Pharmacological Assays: These assays are performed in cellular or tissue systems to characterize the functional consequences of the compound-target interaction. The inhibition of PAF-induced bronchoconstriction in guinea pigs is a classic pharmacological assay that demonstrates the physiological effect of blocking the PAF receptor. nih.gov Such assays are crucial for confirming that the biochemical activity observed (e.g., receptor binding) translates into a functional response in a more complex biological system.
Table 2: Biochemical and Pharmacological Assays for Biphenyl Carboxamide Derivatives
| Compound Class | Assay Type | Method | Target | Finding |
|---|---|---|---|---|
| N-[4-(3-pyridinyl)butyl]-1,1'-biphenyl-4-carboxamides | Biochemical | Platelet Binding Assay | Platelet-Activating Factor (PAF) Receptor | Evaluation of PAF antagonist activity nih.gov |
Microscopic and Proteomic Technologies for Mechanistic Insights
To gain deeper insights into the cellular and molecular mechanisms of action, modern analytical techniques like microscopy and proteomics are utilized. These technologies can reveal how a compound affects cellular structures and protein expression.
Microscopic Technologies: Microscopy allows for the direct visualization of a compound's effect on cell morphology and subcellular structures. In the study of antifungal biphenyl carboxamide derivatives, microscopic technology was used as part of the investigation into the potential mode of action against B. cinerea. researchgate.netnih.gov This could involve techniques like scanning electron microscopy (SEM) or transmission electron microscopy (TEM) to observe damage to the fungal cell wall or internal organelles.
Proteomic Technologies: Proteomics involves the large-scale study of proteins. Label-free quantitative proteomics is a powerful tool used to identify and quantify changes in the entire proteome of an organism or cell culture in response to treatment with a compound. This methodology was applied to explore the mechanism of action of a potent antifungal biphenyl carboxamide (compound B12) against B. cinerea. researchgate.netnih.gov The results from this analysis indicated that the compound may influence protein synthesis within the fungus, providing a specific molecular hypothesis for its fungicidal activity. researchgate.netnih.gov
Table 3: Advanced Methodologies for Mechanistic Insights into Biphenyl Carboxamide Derivatives
| Compound Class | Technology | Application | Organism/Model | Mechanistic Insight |
|---|---|---|---|---|
| Antifungal Biphenyl Carboxamide Derivatives | Microscopic Technology | Visualization of cellular effects | Botrytis cinerea | Part of the exploration of the mode of action researchgate.netnih.gov |
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Pathways for Amidine Functionalization
The development of efficient and versatile synthetic routes is crucial for expanding the chemical space of biphenyl-2-carboxamidine derivatives. Current research focuses on moving beyond traditional methods to introduce the amidine functionality and to modify the biphenyl (B1667301) core.
Key areas of exploration include:
Transition-Metal Catalysis: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions, remain central to constructing the biphenyl framework. arabjchem.org Future work will likely focus on developing more robust catalysts that tolerate a wider range of functional groups, enabling the direct introduction of amidine precursors or protected amidine moieties.
C-H Activation: Direct C-H activation/functionalization is an increasingly important strategy for streamlining synthesis. mdpi.com Applying this to the biphenyl scaffold could allow for late-stage modification, providing rapid access to a library of analogs from a common intermediate. Researchers have successfully used 8-aminoquinoline (B160924) as a directing group for Pd-catalyzed C-H arylation on other scaffolds, a strategy that could be adapted for biphenyl systems. mdpi.com
Novel Amidine Synthesis: While the Pinner reaction is a classic method, researchers are exploring milder and more efficient alternatives. This includes the development of new reagents and catalytic systems for the direct conversion of nitriles or amides to amidines. A novel approach for synthesizing an unsymmetrical (2-aminopyrrolidin-1-yl)carboxamidine core utilized the Curtius rearrangement, highlighting the potential for innovative transformations in constructing the amidine moiety. rsc.org
Flow Chemistry and Automation: The use of microreactors and automated synthesis platforms can accelerate the exploration of reaction conditions and the production of compound libraries. These technologies offer improved control over reaction parameters, potentially leading to higher yields and purities for complex this compound derivatives.
Rational Design of this compound Derivatives for Specific Biological Targets
The this compound scaffold is a versatile pharmacophore, and its derivatives are being rationally designed to interact with a wide array of biological targets. Structure-based drug design and a deep understanding of structure-activity relationships (SAR) are driving the development of potent and selective therapeutic agents. nih.govnih.gov
Recent research highlights the design of biphenyl carboxamide derivatives for various targets:
Anticancer Agents: Researchers have designed 2-amino-[1,1'-biphenyl]-3-carboxamide derivatives as potent and selective inhibitors of PKMYT1, a promising target for cancers with CCNE1 amplification. nih.gov The representative compound 8ma showed excellent potency against PKMYT1 and suppressed the proliferation of a breast cancer cell line. nih.gov
Antibacterial Agents: Targeting the bacterial cell division protein FtsZ is a validated antibacterial strategy. nih.gov A series of novel biphenyl-benzamides were rationally designed as FtsZ inhibitors, with compound 30 exhibiting excellent activity against Bacillus subtilis strains. nih.gov
Antifungal Agents: Based on active pharmacophores from natural biphenyl lignans, novel carboxamide derivatives have been designed as potential fungicidal agents. nih.govacs.org Compound B12 was identified as a potential agent for controlling gray mold, particularly against resistant strains. nih.govacs.org
Enzyme Inhibitors: Biphenyl derivatives of 2-iminobenzimidazoles have been developed as dual inhibitors of protein tyrosine phosphatase 1B (PTP1B) and activators of AMP-activated kinase (AMPK), making them interesting prototypes for antidiabetic agents. nih.govresearchgate.net
The table below summarizes key derivatives and their targeted biological activities.
| Derivative Class | Specific Target | Therapeutic Area | Key Findings |
| 2-Amino-[1,1'-biphenyl]-3-carboxamides | PKMYT1 | Oncology | Compound 8ma showed high potency and selectivity, suppressing breast cancer cell proliferation. nih.gov |
| Biphenyl-benzamides | FtsZ | Antibacterial | Compound 30 exhibited excellent activity against Bacillus subtilis with MIC values as low as 0.008 µg/mL. nih.gov |
| Biphenyl Carboxamides | Protein Synthesis in B. cinerea | Antifungal | Compound B12 was effective against resistant fungal strains. nih.govacs.org |
| N-(4-biphenyl)methyl-N'-dialkylaminoethyl-2-iminobenzimidazoles | PTP1B (inhibition) and AMPK (activation) | Antidiabetic | Compound 7a demonstrated a dual-target mechanism, improving insulin (B600854) sensitivity in vivo. nih.gov |
| N-[4-(3-pyridinyl)butyl]-1,1'-biphenyl-4-carboxamides | Platelet-Activating Factor (PAF) Receptor | Anti-inflammatory | Inclusion of a methyl group enhanced potency and oral bioavailability. nih.gov |
Advanced Computational Modeling for Predictive Discovery and Optimization
Computational chemistry is an indispensable tool in modern drug discovery and materials science, enabling the prediction of molecular properties and interactions, thereby accelerating the design-synthesis-test cycle.
Molecular Docking: This technique is widely used to predict the binding orientation and affinity of this compound derivatives to their biological targets. For instance, molecular docking was used to explore the potential modes of action for the antifungal compound B12 against Botrytis cinerea. nih.govacs.org Similarly, docking studies helped analyze the binding mode of novel benzenesulfonamide (B165840) derivatives to the AT2 receptor. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. A 2D QSAR study using topological descriptors was performed on biphenyl analogs to guide the design of a new compound with potential analgesic activity. walshmedicalmedia.com
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of ligand-receptor complexes over time, offering a more realistic picture of the binding process and helping to estimate binding free energies.
Artificial Intelligence (AI) and Machine Learning (ML): AI and ML are emerging as powerful tools for drug discovery. epfl.ch These methods can be trained on large datasets to predict the activity, toxicity, and pharmacokinetic properties of novel this compound structures, identifying promising candidates for synthesis and testing.
Development of Biphenyl Carboxamidine-Based Supramolecular Systems for Sensing and Catalysis
Supramolecular chemistry, which focuses on non-covalent interactions, offers a pathway to construct complex, functional systems from molecular building blocks. The rigid biphenyl unit and the hydrogen-bonding capabilities of the carboxamidine group make this scaffold an excellent candidate for creating supramolecular assemblies.
Host-Guest Chemistry: Macrocycles incorporating the biphenyl motif, such as biphenarenes, exhibit customizable cavity sizes and electron-rich interiors, making them excellent hosts for various guest molecules. mdpi.com These properties are being exploited to develop sensors where the binding of a specific analyte within the macrocycle's cavity triggers a detectable signal, such as a change in fluorescence. mdpi.comspringerprofessional.de
Catalysis: Biphenyl-extended macrocycles can be used to functionalize nanoparticles, creating hybrid materials with enhanced catalytic properties. nih.gov For example, silver nanoparticles modified with an anionic water-soluble nih.govbiphenyl-extended pillar nih.govarene demonstrated efficient catalytic activity in the hydrogenation of aromatic nitro compounds. nih.gov The macrocyclic layer can pre-concentrate reactants near the catalytic surface, increasing reaction efficiency. nih.gov
Self-Assembling Systems: The directed hydrogen bonding and π-stacking interactions of this compound derivatives can be programmed to drive their self-assembly into higher-order structures like nanotubes, vesicles, or gels, with potential applications in materials science and drug delivery.
Integration of Biphenyl Carboxamidine Scaffolds in Smart Materials and Nanotechnology
The unique structural and electronic properties of the this compound scaffold make it an attractive component for the development of smart materials and for integration into nanotechnologies. Smart materials are designed to respond to external stimuli, while nanotechnology involves manipulation of matter at the molecular scale.
Responsive Polymers: this compound units can be incorporated into polymer chains as functional monomers. The resulting materials could exhibit stimuli-responsive behavior, changing their conformation, solubility, or optical properties in response to changes in pH, temperature, or the presence of specific ions, due to the protonation or coordination properties of the amidine group.
Organic Electronics: The conjugated π-system of the biphenyl unit suggests potential applications in organic electronics. Derivatives could be designed for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as components of molecular wires.
Surface Modification: The carboxamidine group can serve as an effective anchor to modify the surfaces of materials like graphene or carbon nanotubes. beilstein-journals.org Such functionalization can improve the dispersibility of these nanomaterials in various solvents and provide sites for further chemical modification, creating tailored interfaces for applications in bio-sensing or as scaffolds for tissue engineering. beilstein-journals.org Graphene-based scaffolds, for example, have been shown to support the formation of three-dimensional neural networks. beilstein-journals.org
Interdisciplinary Approaches in Chemical Biology and Materials Science
The future advancement of this compound research will heavily rely on the convergence of multiple scientific disciplines. Chemical biology and materials science, in particular, provide the frameworks for exploring the complex interactions of these molecules in biological and synthetic systems.
Chemical Probes: Chemical biology involves using small molecules to study and manipulate biological systems. nih.gov Fluorescently tagged this compound derivatives can be synthesized to act as chemical probes, allowing researchers to visualize the localization and dynamics of their target proteins within living cells. nih.gov
Target Identification: By creating libraries of this compound derivatives and screening them against various cell lines or biological assays, researchers can identify new biological targets and pathways, a process central to modern drug discovery. epfl.ch
Biomimetic Materials: The intersection of materials science and biology inspires the creation of advanced biomimetic materials. beilstein-journals.org this compound scaffolds could be integrated into supramolecular architectures that mimic the extracellular matrix, providing improved scaffolds for tissue regeneration or interfaces for medical implants. beilstein-journals.org This interdisciplinary approach aims to bridge the gap between synthetic materials and biological systems, leading to innovations in regenerative medicine and neuroengineering. beilstein-journals.org
Q & A
Q. Advanced
- Accelerated degradation studies : Expose the compound to UV light (e.g., 365 nm) in controlled environments and monitor degradation via HPLC-DAD to identify byproducts.
- Mechanistic insights : Use LC-HRMS to characterize degradation products and propose pathways (e.g., oxidation of the amidine group).
- Computational modeling : Apply DFT calculations to predict vulnerable sites in the molecule and validate with experimental data. Compare results with structurally related biphenyl derivatives to identify trends .
How can researchers optimize the solubility of this compound for in vitro pharmacological assays?
Q. Advanced
- Co-solvent systems : Test combinations of DMSO, PEG-400, or cyclodextrins to enhance aqueous solubility while maintaining biocompatibility.
- pH adjustment : The amidine group’s basicity allows solubility modulation via pH (e.g., using citrate buffer at pH 4–5).
- Nanoformulation : Explore liposomal encapsulation or nanoparticle dispersion to improve bioavailability. Validate stability using dynamic light scattering (DLS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
